Methyl 2-(benzofuran-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-benzofuran-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNDTNJOTQMHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575816 | |
| Record name | Methyl (1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-61-8, 26278-23-9 | |
| Record name | 2-Benzofuranacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core of numerous biologically active molecules. Its synthesis is a critical step in the development of new therapeutic agents. This guide will focus on the most common and efficient methods for its preparation, primarily through the synthesis of its precursor, 2-(benzofuran-2-yl)acetic acid, followed by its esterification.
Primary Synthetic Pathway: From Salicylaldehyde to this compound
The most prevalent and well-documented synthetic route to this compound involves a two-stage process:
-
Formation of the Benzofuran Ring and Acetic Acid Moiety: Synthesis of 2-(benzofuran-2-yl)acetic acid.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
The following diagram illustrates the overall workflow of this synthetic approach.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-(Benzofuran-2-yl)acetic Acid
This stage involves the construction of the benzofuran ring system and the introduction of the acetic acid side chain. A common method to achieve this is through the formation of an intermediate, 2-acetylbenzofuran, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
The synthesis of 2-acetylbenzofuran can be achieved by refluxing salicylaldehyde with chloroacetone in the presence of potassium carbonate.
The 2-acetylbenzofuran is then converted to 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione via the Willgerodt-Kindler reaction using sulfur and morpholine. This intermediate is subsequently hydrolyzed to yield 2-(benzofuran-2-yl)acetic acid. A detailed experimental protocol for the hydrolysis step is provided below.
Experimental Protocol: Hydrolysis of 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione
-
Dissolve 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione (21.8 mmol, 5.705 g) in 30.0 mL of ethanol.
-
Add a solution of KOH (87.2 mmol, 4.89 g) in 20.0 mL of a 1:1 ethanol-water mixture.
-
Heat the resulting mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the crude mixture and wash the basic aqueous solution three times with EtOAc to remove organic impurities and morpholine.
-
Acidify the aqueous phase with HCl and extract with EtOAc (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure 2-(benzofuran-2-yl)acetic acid.[1]
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | 96-99 °C | [1] |
Stage 2: Fischer Esterification
The final step is the conversion of 2-(benzofuran-2-yl)acetic acid to its methyl ester via Fischer esterification, using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Experimental Protocol: Fischer Esterification of 2-(Benzofuran-2-yl)acetic Acid
-
To a solution of 2-(benzofuran-2-yl)acetic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux. The reaction time can vary, but typically ranges from 2 to 6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Typical Value | Reference |
| Methanol | Excess (acts as solvent and reagent) | General Fischer Esterification protocols |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) | General Fischer Esterification protocols |
| Temperature | Reflux | General Fischer Esterification protocols |
| Reaction Time | 2-6 hours | General Fischer Esterification protocols |
Alternative Synthetic Strategies
While the aforementioned two-stage process is common, other synthetic routes have been explored. These can offer advantages in terms of efficiency, atom economy, or access to different starting materials.
Direct Synthesis from Substituted Phenols
One-pot multicomponent reactions have been developed for the synthesis of substituted benzofuran-3-ylacetic acids. For instance, a reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid can yield a complex benzofuran acetic acid derivative in a one-pot telescoped process.[2] This highlights the potential for developing more direct routes to the target molecule or its analogues.
Caption: One-pot synthesis of a substituted benzofuran acetic acid derivative.
Palladium-Catalyzed Syntheses
Palladium-catalyzed reactions are powerful tools for the construction of benzofuran rings. For example, a palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates with arylboronic acids can serve as a direct precursor to highly functionalized benzofuran derivatives. While not a direct synthesis of the unsubstituted target molecule, this methodology offers a versatile approach for creating a library of related compounds.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the synthesis of 2-(benzofuran-2-yl)acetic acid followed by Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block. Furthermore, the exploration of alternative synthetic strategies, such as multicomponent reactions and palladium-catalyzed couplings, opens avenues for the development of novel and more efficient synthetic methodologies.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Methyl 2-(benzofuran-2-yl)acetate. The information is intended to support research and development activities in medicinal chemistry and related fields where benzofuran derivatives are of interest.
Core Chemical Properties
This compound is a derivative of benzofuran, a heterocyclic compound that is a common scaffold in biologically active molecules.[1] The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[2] |
| Molecular Weight | 190.19 g/mol | PubChem[2] |
| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate | PubChem[2] |
| CAS Number | 39581-61-8 | PubChem[2] |
| Boiling Point | 35 °C at 0.35 Torr | CookeChem[3] (Note: It is not specified if this is an experimental or predicted value) |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | CookeChem[3] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 39.4 Ų | PubChem[2] |
| Exact Mass | 190.062994177 Da | PubChem[2] |
Spectroscopic Data
Table 2: Representative ¹H NMR and Mass Spectrometry Data for a Related Benzofuran Derivative
| Data Type | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.45 (s, 3H), 3.07 (s, 3H), 3.74 (s, 3H), 4.04 (s, 2H), 7.17 (dd, J = 8.44 Hz and J = 1.08 Hz, 1H), 7.38 (d, J = 8.40 Hz, 1H), 7.71 (s, 1H) |
| Mass Spectrometry (EI-MS) | m/z 266 [M⁺] |
Source: Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate data from PMC[4]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general method can be inferred from the synthesis of related benzofuran derivatives. A plausible synthetic route starts from the commercially available benzofuran-2-carboxylic acid.
Proposed Synthesis of this compound
This proposed protocol is based on standard esterification methods and synthetic procedures for related compounds.
Step 1: Reduction of Benzofuran-2-carboxylic Acid to (Benzofuran-2-yl)methanol
-
To a solution of benzofuran-2-carboxylic acid in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.
-
Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (benzofuran-2-yl)methanol.
Step 2: Conversion of (Benzofuran-2-yl)methanol to Benzofuran-2-ylmethyl Acetate
-
Dissolve the (benzofuran-2-yl)methanol in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine, followed by the dropwise addition of acetyl chloride at 0 °C.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain benzofuran-2-ylmethyl acetate.
Step 3: Conversion to this compound
The direct conversion from the acetate is not straightforward. A more likely route involves the formation of a cyanide intermediate followed by hydrolysis and esterification, or direct carboxylation methods. A more common laboratory synthesis would involve the reaction of a salicylaldehyde derivative with a malonic ester derivative.
A detailed protocol for a related compound, Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate , involves the oxidation of a precursor with 3-chloroperoxybenzoic acid in dichloromethane.[4] The product was purified by column chromatography on silica gel using ethyl acetate as the eluent.[4]
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route to obtain this compound from Benzofuran-2-carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Workflow: Purification and Analysis
This diagram outlines a general workflow for the purification and analysis of a synthesized benzofuran derivative.
Caption: General workflow for purification and analysis.
Biological Activity and Potential Applications
Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The benzofuran nucleus is a key structural feature in several pharmacologically active compounds.[5] While specific biological data for this compound is limited in publicly available literature, its structural similarity to other active benzofurans suggests it could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl2-(benzofuran-2-yl)acetate , 39581-61-8 - CookeChem [cookechem.com]
- 4. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally similar compounds and general spectroscopic principles.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of substituted analogs and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.60 | d | ~8.0 | 1H | H-4 or H-7 |
| ~7.50 | d | ~8.0 | 1H | H-4 or H-7 |
| ~7.30 | t | ~7.5 | 1H | H-5 or H-6 |
| ~7.20 | t | ~7.5 | 1H | H-5 or H-6 |
| ~6.70 | s | - | 1H | H-3 |
| ~3.90 | s | - | 2H | -CH₂- |
| ~3.75 | s | - | 3H | -OCH₃ |
Predicted for a solution in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~155.0 | C-7a |
| ~149.0 | C-2 |
| ~128.0 | C-3a |
| ~124.0 | C-5 or C-6 |
| ~123.0 | C-5 or C-6 |
| ~121.0 | C-4 or C-7 |
| ~111.0 | C-4 or C-7 |
| ~105.0 | C-3 |
| ~52.5 | -OCH₃ |
| ~35.0 | -CH₂- |
Predicted for a solution in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1100 | Strong | C-O-C (ether) stretch |
Predicted for a thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 131 | High | [M - COOCH₃]⁺ |
| 103 | Medium | [C₇H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices and the experimental conditions reported for similar benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 20 ppm
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).
-
The separated components elute from the GC and enter the mass spectrometer's ion source.
-
Acquire mass spectra under the following typical EI conditions:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: m/z 40-500
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualizations
The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the relationship between the structure of this compound and its key spectroscopic features.
The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the core biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifactorial and depend on the specific substitutions on the benzofuran core.[1]
Structure-Activity Relationship (SAR)
The anticancer potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.
-
Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to enhance anticancer activity. This is attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target.[1]
-
Hybrid Molecules: Hybrid structures, where the benzofuran moiety is coupled with other pharmacologically active scaffolds like chalcone, triazole, piperazine, and imidazole, have demonstrated potent cytotoxic effects.[1] This synergistic approach is a promising strategy for developing novel anticancer drugs.[1]
-
Phenolic Hydroxy Group: The presence of a phenolic hydroxy group is often crucial for modulating anticancer activity. This group can act as a hydrogen donor, facilitating favorable interactions with the target molecule and inducing cytotoxic properties.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11e | Anti-oestrogen receptor-dependent breast cancer cells | - | [5] |
| 12 | SiHa (cervical cancer) | 1.10 | [5] |
| 12 | HeLa (cervical cancer) | 1.06 | [5] |
| 13b | MCF-7 (breast adenocarcinoma) | 1.875 | [6] |
| 13g | MCF-7 (breast adenocarcinoma) | 1.287 | [6] |
| 28g | MDA-MB-231 (breast cancer) | 3.01 | [5] |
| 28g | HCT-116 (colon carcinoma) | 5.20 | [5] |
| 28g | HT-29 (colon cancer) | 9.13 | [5] |
| 32a | HePG2 (liver cancer) | 8.49 - 16.72 | [5] |
| 32a | HeLa (cervical cancer) | 6.55 - 13.14 | [5] |
| 32a | MCF-7 (breast cancer) | 4.0 - 8.99 | [5] |
| 33d | A-375 (melanoma) | 4.15 | [5] |
| 33d | MCF-7 (breast cancer) | 3.22 | [5] |
| 33d | A-549 (lung cancer) | 2.74 | [5] |
| 33d | HT-29 (colon cancer) | 7.29 | [5] |
| 33d | H-460 (lung cancer) | 3.81 | [5] |
| 38 | A549 (lung cancer) | 25.15 | [6] |
| 38 | K562 (leukemia) | 29.66 | [6] |
| 50g | HCT-116 (colon carcinoma) | 0.87 | [6] |
| 50g | HeLa (cervical cancer) | 0.73 | [6] |
| 50g | HepG2 (liver cancer) | 5.74 | [6] |
| 50g | A549 (lung cancer) | 0.57 | [6] |
| 48 | MCF-7 (breast cancer) | 43.08 | [7] |
| 1c, 1e, 2d, 3a, 3d | K562, MOLT-4 (leukemia), HeLa (cervix carcinoma) | Significant cytotoxicity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9]
Materials:
-
Benzofuran derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for 24-72 hours.[9] A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi, making them a valuable scaffold for the design of novel anti-infective drugs.[7][10]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of benzofuran derivatives is closely linked to their structural features.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity, particularly in hydrophobic benzofuran analogs.
-
Specific Moieties: The incorporation of moieties such as pyrazoline, thiazole, oxadiazole, and pyrazole can be essential for antimicrobial activity.[7]
-
Substitution Pattern: The position and nature of substituents on both the benzofuran ring and any appended aryl rings can significantly impact the spectrum and potency of antimicrobial action. For instance, bromo-substituents at specific positions have been shown to confer excellent antibacterial activity.[7]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected benzofuran derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3 & 4 | Mycobacterium tuberculosis H37Rv | 8 and 2 | [7] |
| 20 & 21 | Fungal species | 1.6 - 12.5 | [7] |
| 38 | Staphylococcus aureus | 0.039 | [7] |
| 38 derivatives | Candida albicans | 0.625 - 2.5 | [7] |
| 1 | Salmonella typhimurium | 12.5 | [11] |
| 1 | Staphylococcus aureus | 12.5 | [11] |
| 1 | Escherichia coli | 25 | [11] |
| 2 | Staphylococcus aureus | 25 | [11] |
| 5 | Penicillium italicum | 12.5 | [11] |
| 5 | Colletotrichum musae | 12.5 - 25 | [11] |
| 6 | Penicillium italicum | 12.5 | [11] |
| 6 | Colletotrichum musae | 12.5 - 25 | [11] |
| V40 | Xanthomonas oryzae pv oryzae (Xoo) | 0.28 | |
| V40 | Xanthomonas oryzae pv oryzicola (Xoc) | 0.56 | |
| V40 | Xanthomonas axonopodis pv citri (Xac) | 10.43 | |
| Hydrophobic analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [12] |
| 6b | Various bacteria and fungi | as low as 6.25 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
Benzofuran derivative stock solution
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the benzofuran derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[7][12]
Mechanism of Action: Inhibition of Inflammatory Pathways
Several benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[16]
-
NF-κB Pathway: This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines. Some benzofuran derivatives can inhibit the phosphorylation of key proteins in this pathway, such as IKKα/IKKβ, IκBα, and p65, thereby down-regulating the production of inflammatory mediators like TNF-α and IL-6.[16]
-
MAPK Pathway: The MAPK signaling cascade is also central to the inflammatory process. Benzofuran derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38, which are critical kinases in this pathway.[16]
Quantitative Anti-inflammatory Data
The following table presents the in vitro and in vivo anti-inflammatory activity of selected benzofuran derivatives.
| Compound | Assay | IC50 (µM) or % Inhibition | Reference |
| 1 | NO release inhibition | 17.3 | [11] |
| 4 | NO release inhibition | 16.5 | [11] |
| 5d | NO release inhibition | 52.23 | [16] |
| 1 | Neutrophil respiratory burst | 4.15 | [17] |
| 2 | Neutrophil respiratory burst | 5.96 | [17] |
| 6b | Carrageenan-induced paw edema (2h) | 71.10% | [13] |
| 6a | Carrageenan-induced paw edema (2h) | 61.55% | [13] |
| 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid | Cotton pellet induced granuloma | Significant activity | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[11][18]
Materials:
-
Wistar albino rats
-
Benzofuran derivative
-
Carrageenan (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 2% gum acacia)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the benzofuran derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated group compared to the control group.
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzofuran derivatives have been identified as potent antioxidants.[3][19]
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to scavenge free radicals. The mechanism can proceed via different pathways, including:
-
Hydrogen Atom Transfer (HAT): The benzofuran derivative donates a hydrogen atom to a free radical, thereby neutralizing it. This is often the preferred mechanism in the gas phase and non-polar solvents.[8][20]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The benzofuran derivative first donates an electron to the free radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The benzofuran derivative first loses a proton, followed by the transfer of an electron. This mechanism is often favored in polar environments.[8][20]
The presence of electron-donating groups on the benzofuran structure can enhance antioxidant activity by facilitating the donation of electrons or hydrogen atoms.[8]
Quantitative Antioxidant Data
The following table summarizes the in vitro antioxidant activity of selected benzofuran derivatives.
| Compound | Assay | IC50 (µM) or % Scavenging | Reference |
| 59 | DPPH radical scavenging | 96.7 (mM) | [3] |
| 61-63 | Antioxidant activity | EC50 8.27 - 10.59 (mM) | [3] |
| 65 | DPPH radical scavenging (at 100 mM) | 23.5% | [3] |
| 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH radical scavenging | Good activity | [19] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[21][22]
Materials:
-
Benzofuran derivative solution
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Mix the benzofuran derivative solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents is well-documented. The structure-activity relationships discussed in this guide highlight the importance of targeted chemical modifications to enhance the desired pharmacological effects. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on the benzofuran scaffold. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and effective drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. youtube.com [youtube.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. mdpi.com [mdpi.com]
The Pharmacological Promise of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry.[1][2] Found in a variety of natural products and readily accessible through synthetic routes, benzofuran derivatives exhibit a remarkable breadth of pharmacological activities.[3][4] This has led to their investigation and development as therapeutic agents for a wide range of diseases, with several benzofuran-containing drugs already in clinical use, including the antiarrhythmic amiodarone and the gout treatment benzbromarone.[3][5] This technical guide provides an in-depth overview of the core pharmacological applications of benzofuran compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers and drug development professionals in this dynamic field.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways essential for tumor growth and survival.[6][7]
Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
Kinase Inhibition: Benzofuran scaffolds have been incorporated into molecules that target various protein kinases crucial for cancer cell signaling. This includes the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, as well as cyclin-dependent kinases (CDKs) like CDK2, leading to cell cycle arrest.[7]
-
Inhibition of Hypoxia-Inducible Factor (HIF-1): Some derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival and progression under hypoxic conditions.[1]
-
Induction of Apoptosis: Benzofuran compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like BCL-2.[8]
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 3-Acyl-5-hydroxybenzofurans | MCF-7 (Breast Cancer) | 43.08 | [9] |
| Benzofuran-N-aryl piperazine hybrids | A549 (Lung Cancer) | 0.12 | [10] |
| Benzofuran-N-aryl piperazine hybrids | SGC7901 (Gastric Cancer) | 2.75 | [10] |
| 2-Arylbenzofurans | SiHa (Cervical Cancer) | 1.10 | [6] |
| 2-Arylbenzofurans | HeLa (Cervical Cancer) | 1.06 | [6] |
| Benzofuran-based oxadiazole conjugates | HCT116 (Colon Cancer) | 3.27 | [6] |
| 3-Nitrophenyl chalcone-linked benzofuran | HCT-116 (Colon Cancer) | 2.38 | [8] |
| 3-Nitrophenyl chalcone-linked benzofuran | HT-29 (Colon Cancer) | 7.89 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][11]
Materials:
-
Benzofuran compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran compound and incubate for the desired period (e.g., 48 or 72 hours).[12] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] Incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: mTOR Inhibition
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.[2][9]
Spectrum of Antimicrobial Activity
-
Antibacterial: Benzofuran compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[9] Some derivatives have also exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9]
-
Antifungal: Activity has been reported against various fungal species, including Candida albicans and Aspergillus niger.[9]
Quantitative Data: Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Benzofuran-5-ol derivatives | Fungal species | 1.6 - 12.5 | [9] |
| 6-Hydroxybenzofuran derivatives | Bacterial strains | 0.78 - 3.12 | [9] |
| Benzofuran ketoxime derivatives | S. aureus | 0.039 | [9] |
| Benzofuran ketoxime derivatives | C. albicans | 0.625 - 2.5 | [9] |
| 2-Substituted-3H-benzofurobenzofurans | M. tuberculosis H37Rv | 3.12 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][8]
Materials:
-
Benzofuran compound stock solution (in DMSO)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microplate
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the benzofuran compound in the appropriate broth directly in the 96-well plate.[8]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[13][14]
Mechanism of Anti-inflammatory Action
Benzofuran compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13][15] This is often achieved by suppressing the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[13][15]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound Class | Assay | IC50 (µM) | Reference |
| Piperazine/benzofuran hybrid | NO production in RAW-264.7 cells | 52.23 | [13] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Cotton Pellet Granuloma)
This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.[16]
Materials:
-
Benzofuran compound
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Sterile cotton pellets (10 mg)
-
Anesthetic (e.g., ether)
-
Surgical instruments
Procedure:
-
Animal Model: Use Wistar albino rats (150-200g).
-
Implantation: Under light anesthesia, make a subcutaneous incision in the groin or axilla region and implant a sterile cotton pellet.[16]
-
Treatment: Administer the benzofuran compound orally or intraperitoneally daily for 7 days. Include a vehicle control group and a positive control group treated with a standard anti-inflammatory drug.
-
Granuloma Excision: On the 8th day, sacrifice the animals, excise the cotton pellets along with the granulomatous tissue, and dry them in an oven at 60°C to a constant weight.[16]
-
Data Analysis: The anti-inflammatory activity is determined by the reduction in the dry weight of the granuloma in the treated groups compared to the control group.
Signaling Pathway: NF-κB and MAPK Inhibition
Caption: Benzofuran-mediated inhibition of NF-κB and MAPK signaling.
Neuroprotective Activity
Benzofuran derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[12][17] Their neuroprotective effects are attributed to their ability to target multiple pathological processes involved in AD.[17]
Mechanisms of Neuroprotective Action
-
Cholinesterase Inhibition: Some benzofuran-based compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[18] This helps to restore cholinergic function, which is impaired in AD.
-
Inhibition of β-Amyloid (Aβ) Aggregation: Benzofuran scaffolds have been shown to inhibit the aggregation of Aβ peptides into toxic oligomers and fibrils, a key pathological hallmark of AD.[17][18]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzofuran derivatives possess antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[10]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases.[1][7]
Materials:
-
Benzofuran compound stock solution (in DMSO)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the benzofuran compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 10 minutes) at 25°C.[7]
-
DTNB Addition: Add the DTNB solution to the reaction mixture.[7]
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).[7]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.[7]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the benzofuran compound and determine the IC50 value.
Antiviral Activity
Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents.[4][19]
Mechanism of Antiviral Action
-
STING Agonism: Some benzofuran compounds act as agonists of the Stimulator of Interferon Genes (STING) pathway.[19] Activation of STING leads to the production of type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections.[19] This host-targeting mechanism offers the potential for broad-spectrum antiviral activity.[19]
Quantitative Data: Antiviral Activity
| Compound Class | Target Virus | Cell Line | EC50 | Reference |
| Benzofuran derivatives | Human coronavirus 229E | BEAS-2B, MRC-5 | µM range | [19] |
| Benzofuran derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | nM range | [19] |
Experimental Protocol: STING Agonist Activity (Reporter Assay)
A luciferase reporter assay can be used to screen for STING agonists.[19][20]
Materials:
-
HEK293T cells expressing human STING
-
An IFN-β promoter-driven luciferase reporter construct
-
Benzofuran compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding: Co-transfect HEK293T cells with the STING expression vector and the IFN-β luciferase reporter plasmid. Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the benzofuran compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates the activation of the IFN-β promoter and thus STING agonism.
Experimental Workflow: Screening for Bioactive Benzofuran Compounds
Caption: A general experimental workflow for identifying bioactive benzofurans.
Conclusion
Benzofuran and its derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their diverse pharmacological activities, coupled with their synthetic tractability, offer a rich platform for drug discovery and development. This technical guide has provided a comprehensive overview of the key pharmacological applications of benzofuran compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It is anticipated that continued research into this fascinating class of compounds will lead to the development of new and effective treatments for a wide range of human diseases.
References
- 1. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. bowdish.ca [bowdish.ca]
- 14. cytoskeleton.com [cytoskeleton.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzofuran-2-yl)acetate is a key organic compound featuring the benzofuran scaffold, a structural motif prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from both experimental and computed data. Detailed experimental protocols for its synthesis, functional group transformations, and representative reactions are presented. Furthermore, this document explores the biological significance of the benzofuran core, with a particular focus on the induction of apoptosis via the PI3K/Akt/mTOR and mitochondrial-mediated signaling pathways, a mechanism of action pertinent to cancer research and drug development.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key physical, chemical, and computed properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃[1] |
| Molecular Weight | 190.19 g/mol [1] |
| Boiling Point | 35 °C @ 0.35 Torr[2] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³[2] |
| Melting Point | Data not available |
| Solubility | Data not available |
Table 2: Chemical and Computed Properties of this compound
| Property | Value |
| CAS Number | 39581-61-8[1] |
| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate[1] |
| InChI | InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3[1] |
| InChIKey | ICNDTNJOTQMHCP-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC(=O)CC1=CC2=CC=CC=C2O1[1] |
| XLogP3 | 2.1[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 3[1] |
| Exact Mass | 190.062994 g/mol [1] |
| Topological Polar Surface Area | 39.4 Ų[1] |
Table 3: Spectral Data Summary
| Spectroscopy | Data Availability |
| ¹H NMR | Available on PubChem[1] |
| ¹³C NMR | Available on PubChem[1] |
| GC-MS | Available on PubChem[1] |
Experimental Protocols
The following section details experimental procedures relevant to the synthesis and chemical transformation of this compound and related compounds.
Synthesis of Benzofuran Derivatives
The synthesis of the benzofuran core can be achieved through various methods. A representative procedure for the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which can be adapted for the synthesis of other benzofuran compounds, is described below.
Protocol: Synthesis of 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic Acids [3]
-
A mixture of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), the corresponding salicylaldehyde (0.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) is stirred in refluxing CH₃CN (12 mL).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the CH₃CN is evaporated to dryness.
-
A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.
-
The mixture is then cooled and acidified with 1 M hydrochloric acid solution to precipitate the product.
-
The solid product is collected by filtration and purified as necessary.
Palladium-Catalyzed Tsuji–Trost-Type Reaction
The acetate group in benzofuran-2-ylmethyl acetates serves as a good leaving group in palladium-catalyzed nucleophilic substitution reactions, demonstrating the reactivity of this class of compounds.
Protocol: General Procedure for C–H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides
-
A reaction vial is charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).
-
The solids are suspended in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.
-
The reaction is stirred at 110 °C under an inert atmosphere for the time required for completion (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is subjected to a standard work-up procedure and the product is purified by column chromatography.
Hydrolysis of the Methyl Ester
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid.
Protocol: General Procedure for Methyl Ester Hydrolysis
-
To a solution of this compound in methanol, an aqueous solution of 1 M sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M hydrochloric acid.
-
The precipitated 2-(benzofuran-2-yl)acetic acid is collected by filtration, washed with water, and dried.
Reduction of the Methyl Ester
The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
Protocol: General Procedure for Reduction of Methyl Ester with LiAlH₄ [4]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(benzofuran-2-yl)ethanol.
Biological Activity and Signaling Pathways
The benzofuran scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer properties. A key mechanism through which some benzofuran derivatives exert their anticancer effects is the induction of apoptosis.
Apoptosis Induction Pathways
Research has indicated that certain benzofuran derivatives can trigger programmed cell death through the modulation of critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.
-
Mitochondrial-Mediated (Intrinsic) Pathway: This pathway is initiated by various cellular stresses and converges on the mitochondria. Disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis.
The interplay between these pathways in response to treatment with a benzofuran derivative is illustrated in the following diagram.
Caption: Signaling pathways for apoptosis induction by benzofuran derivatives.
References
- 1. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl2-(benzofuran-2-yl)acetate , 39581-61-8 - CookeChem [cookechem.com]
- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular structure and conformational properties of Methyl 2-(benzofuran-2-yl)acetate, a key intermediate and structural motif in medicinal chemistry. The benzofuran core is a prevalent feature in numerous pharmacologically active compounds, making a thorough understanding of its structural characteristics essential for rational drug design and development.[1][2]
Molecular Structure
This compound (C₁₁H₁₀O₃) is an organic compound featuring a benzofuran ring system linked to a methyl acetate group at the 2-position.[3] The benzofuran moiety consists of a benzene ring fused to a furan ring.
While a specific crystal structure for the title compound is not publicly available, extensive crystallographic data for closely related derivatives, such as methyl 2-(5-substituted-3-methylsulfinyl-1-benzofuran-2-yl)acetates, provide significant insights into its likely molecular geometry.[4][5][6][7]
Key Structural Features:
-
Planarity of the Benzofuran Ring: The benzofuran ring system is characteristically planar or nearly planar. X-ray diffraction studies on various derivatives consistently show a mean deviation of approximately 0.006 to 0.011 Å from the least-squares plane defined by the nine constituent atoms of the benzofuran core.[4][5][6][7]
-
Bond Lengths and Angles: The bond lengths and angles within the benzofuran ring are expected to be within the normal ranges for similar heterocyclic systems. The fusion of the benzene and furan rings results in a rigid structure.
-
Side Chain Orientation: The methyl acetate side chain is attached to the C2 position of the benzofuran ring. The conformation of this side chain is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.
Tabulated Structural Data
The following table summarizes computed and expected physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |
| Molecular Weight | 190.19 g/mol | PubChem[3] |
| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate | PubChem[3] |
| CAS Number | 39581-61-8 | PubChem[3] |
| XLogP3 | 2.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Conformational Analysis
The conformation of this compound is primarily defined by the torsion angles of the rotatable bonds in the methyl acetate side chain. The key rotatable bonds are the C2-Cα bond (connecting the benzofuran ring to the methylene group) and the Cα-C(O) bond (connecting the methylene group to the carbonyl carbon).
Based on steric considerations and data from related structures, the most stable conformation is likely to be one where the ester group is oriented away from the benzofuran ring to minimize steric hindrance. The planarity of the benzofuran ring system limits its own conformational flexibility.
Experimental Protocols
The determination of the molecular structure and conformation of compounds like this compound relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsion angles.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, benzene).[4][6]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART CCD). The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded at a specific temperature (e.g., 298 K).[4][6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SHELXS) and refined using full-matrix least-squares on F² (e.g., SHELXL).[4][8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment of atoms in a molecule, which can be used to deduce its connectivity and aspects of its conformation in solution.
¹H NMR Spectroscopy:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals provide information about the different types of protons and their neighboring atoms. For a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, characteristic signals were observed for the methyl, methylene, and aromatic protons.[4]
¹³C NMR Spectroscopy:
-
Methodology: Similar to ¹H NMR, but observes the ¹³C nucleus.
-
Spectral Analysis: Provides information on the number and types of carbon atoms in the molecule.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and electronic properties of molecules.
Methodology:
-
Structure Building: A 3D model of the molecule is constructed.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated to determine the most stable conformations.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the molecular structure and conformation of a small organic molecule like this compound.
Caption: Workflow for Molecular Structure and Conformation Determination.
This comprehensive approach, integrating experimental techniques and computational modeling, is crucial for elucidating the detailed structural and conformational properties of this compound, thereby facilitating its application in drug discovery and development.
References
- 1. Methyl 2-(benzofuran-5-YL)acetate | 121638-36-6 | Benchchem [benchchem.com]
- 2. publicatt.unicatt.it [publicatt.unicatt.it]
- 3. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(benzofuran-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, synthesis protocols, and spectral data. Furthermore, it explores the broader context of the biological significance of the benzofuran scaffold, particularly in the development of novel therapeutic agents.
Chemical Identifiers and Physicochemical Properties
This compound is a derivative of benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring. Its core structure is a key pharmacophore in numerous biologically active molecules.[1]
Identifiers
A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in chemical databases and literature.[2]
| Identifier Type | Value |
| CAS Number | 39581-61-8[2] |
| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate[2] |
| Molecular Formula | C₁₁H₁₀O₃[2] |
| InChI | InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3[2] |
| InChIKey | ICNDTNJOTQMHCP-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC(=O)CC1=CC2=CC=CC=C2O1[2] |
| PubChem CID | 15618731[2] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 190.19 g/mol | PubChem[2] |
| Boiling Point | 35 °C at 0.35 Torr | CookeChem |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | CookeChem |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Exact Mass | 190.062994 g/mol | PubChem[2] |
| Monoisotopic Mass | 190.062994 g/mol | PubChem[2] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be readily achieved through the esterification of 2-(benzofuran-2-yl)acetic acid. A general and reliable method for this transformation is the Fischer-Speier esterification.[3][4]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2-(Benzofuran-2-yl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(benzofuran-2-yl)acetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While the raw spectra are not publicly available, the existence of this data is documented.[2] The expected spectral characteristics are outlined below.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. For a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the methyl ester protons appear as a singlet at δ 3.74 ppm, and the methylene protons as a singlet at δ 4.04 ppm.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the benzofuran ring system, the methylene carbon, and the methyl carbon of the ester.
MS (Mass Spectrometry): The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.19 g/mol ).[2] The fragmentation pattern will provide further structural information. For a related derivative, the molecular ion peak was observed at m/z 266 [M⁺].[5]
Biological Significance and Drug Development Potential
The benzofuran scaffold is a prominent feature in a wide range of natural products and synthetic compounds with diverse and potent biological activities.[6] This has made benzofuran derivatives a significant area of focus in drug discovery and development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of benzofuran derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through caspase-dependent pathways and the modulation of reactive oxygen species (ROS) levels within cancer cells.
A general workflow for assessing the in vitro cytotoxicity of a benzofuran derivative is outlined below.
Caption: General workflow for in vitro cytotoxicity assessment.
Potential Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, the known anticancer activities of related benzofuran derivatives suggest potential involvement in pathways that regulate cell proliferation and apoptosis. For instance, some benzofuran derivatives are known to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.
The following diagram illustrates a plausible signaling pathway that could be modulated by a bioactive benzofuran derivative.
Caption: Potential apoptotic pathway modulated by benzofuran derivatives.
Conclusion
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzofuran core is a well-established pharmacophore, and derivatives of this compound warrant further investigation for their biological activities. This guide provides foundational technical information to support researchers in their exploration of this and related compounds in the field of drug discovery and development.
References
- 1. Methyl 2-(benzofuran-5-YL)acetate | 121638-36-6 | Benchchem [benchchem.com]
- 2. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity of the Benzofuran Ring in Electrophilic Substitution
This guide provides a comprehensive technical overview of the electrophilic substitution reactions of the benzofuran ring system. Benzofuran is a significant heterocyclic scaffold found in numerous natural products and pharmacologically active molecules.[1][2][3] Understanding its reactivity is crucial for the synthesis and functionalization of novel drug candidates and other advanced materials.
Core Principles of Benzofuran Reactivity
Benzofuran consists of a benzene ring fused to a furan ring. Its chemical behavior in electrophilic substitution is governed by the electron distribution across this bicyclic system. The furan ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[4]
Regioselectivity: The C2 vs. C3 Position
Electrophilic substitution on the benzofuran ring occurs preferentially on the five-membered furan ring.[4] The primary sites of attack are the C2 and C3 positions. The outcome of the reaction is determined by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.
-
Attack at C2: The positive charge in the intermediate can be delocalized over the benzene ring, creating a stable, benzyl-like carbocation.[5][6]
-
Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[5][6]
While resonance structures indicate that the heteroatom can carry a partial positive charge and the carbon atoms a partial negative charge, the stability of the intermediate is the deciding factor.[4] For benzofuran, attack at the C2 position generally leads to a more stable intermediate because the stabilization from the benzene ring is more significant than the stabilization from the highly electronegative oxygen atom.[5][6] Consequently, many electrophilic substitutions on unsubstituted benzofuran favor the C2 position.[7] However, the regioselectivity can be influenced by the specific reagents and reaction conditions.
Caption: Stability of sigma complexes in electrophilic substitution.
Key Electrophilic Substitution Reactions
The following sections detail common electrophilic substitution reactions performed on the benzofuran ring, including quantitative data and experimental protocols where available.
Nitration
Nitration introduces a nitro (-NO₂) group onto the benzofuran ring. The regioselectivity of this reaction is highly dependent on the nitrating agent used.
| Reagent(s) | Solvent | Temp. | Position | Yield | Reference |
| HNO₃ / H₂SO₄ | - | - | C2 | - | [8] |
| NaNO₃ / NH₄NO₃ | - | - | C2 | - | [9] |
| N₂O₄ | - | 10°C | C3 | - | [10] |
| HNO₃ / Ac₂O | Acetic Anhydride | - | C2 | - | [10] |
Experimental Protocol: Nitration to 2-Nitrobenzofuran [9][10]
-
Preparation: Cool a solution of benzofuran in acetic anhydride to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride to the benzofuran solution with constant stirring, ensuring the temperature does not rise above 5°C.
-
Reaction: Allow the mixture to stir at 0-5°C for 2-3 hours.
-
Quenching: Pour the reaction mixture carefully onto crushed ice and water.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane.
-
Work-up: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-nitrobenzofuran.
Halogenation
Halogenation involves the introduction of a halogen atom (Br, Cl, I) onto the ring. This reaction often proceeds through an initial addition of the halogen across the 2,3-double bond, followed by elimination to give the substitution product.[11]
| Reagent(s) | Solvent | Temp. | Position | Yield | Reference |
| Br₂ | CS₂ | -40°C | C2, C3 (adduct) | - | [11] |
| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | C3 | Good | [9] |
| I₂ / t-BuLi | Ether | - | C2 | - | [9] |
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS) [9]
-
Setup: To a solution of benzofuran in carbon tetrachloride (CCl₄), add N-bromosuccinimide and a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry it over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield 3-bromobenzofuran.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the benzofuran ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction can sometimes result in low regioselectivity between the C2 and C3 positions.[12]
| Acylating Agent | Catalyst | Position(s) | Yield | Reference |
| Acetic Anhydride | BF₃·OEt₂ | C3 | - | [13] |
| Acetyl Chloride | SnCl₄ | C2 & C3 | Low Selectivity | [12] |
| Various | Zeolite (HY) | C2 | - | [13] |
Experimental Protocol: Acylation with Acetic Anhydride and BF₃·OEt₂ [13]
-
Preparation: Dissolve benzofuran and acetic anhydride in a suitable solvent like dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Catalyst Addition: Cool the solution to 0°C and add boron trifluoride etherate (BF₃·OEt₂) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Work-up: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent and purify the residue by vacuum distillation or column chromatography to obtain the 3-acylbenzofuran product.
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings, including benzofuran. It uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][15][16] This reaction is a cornerstone for introducing an aldehyde group, which serves as a versatile handle for further synthetic transformations.
| Reagent(s) | Solvent | Position | Yield | Reference |
| POCl₃ / DMF | DMF | C2 or C3 | 77% (example) | [14] |
| PBr₃ / DMF | DMF | C2 or C3 | - | [17] |
Experimental Protocol: Vilsmeier-Haack Formylation [14]
-
Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).
-
Substrate Addition: Add a solution of benzofuran in DMF to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Hydrolysis: Cool the mixture back to 0°C and slowly add a solution of sodium acetate in water to hydrolyze the iminium salt intermediate.
-
Extraction: Dilute the mixture with water and extract several times with diethyl ether.
-
Work-up: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude aldehyde by silica gel column chromatography.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the benzofuran nucleus. It involves the reaction of benzofuran with formaldehyde and a primary or secondary amine (or their hydrochloride salts).
| Reagents | Conditions | Position | Yield | Reference |
| Formaldehyde, Secondary Amine HCl | 2-propanol, reflux | C3 | Good | [18] |
| Paraformaldehyde, Morpholine | Ethanol, reflux | C5 (on substituted benzofuran) | - | [19] |
Experimental Protocol: Direct Mannich Reaction [18]
-
Setup: Suspend the benzofuran derivative, a secondary amine hydrochloride (e.g., dimethylamine hydrochloride), and paraformaldehyde in a solvent such as 2-propanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). The product hydrochloride salt often precipitates from the solution.
-
Isolation: Cool the reaction mixture. If a solid has formed, filter it and wash with a cold solvent like acetone to remove unreacted starting material.
-
Purification: The resulting hydrochloride salt of the Mannich base can be recrystallized for further purification or converted to the free base by treatment with a mild base.
Applications in Drug Development & Signaling Pathways
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of clinically used drugs and biologically active compounds.[1][2][3] Derivatives of benzofuran have demonstrated potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][20][21]
A notable area of research is the development of benzofuran derivatives as inhibitors of critical cell signaling pathways that are dysregulated in diseases like cancer.[1] One such pathway is the PI3K/AKT/mTOR pathway, where aberrant activation is a hallmark of many cancers.[1][2][3] Several novel benzofuran compounds have been designed and synthesized as potent inhibitors of this pathway, highlighting the importance of this scaffold in modern drug discovery.[1][2]
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conference.pixel-online.net [conference.pixel-online.net]
- 5. echemi.com [echemi.com]
- 6. organic chemistry - Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 22723_lec7.ppt [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journal articles: 'Acylation of benzofurans' – Grafiati [grafiati.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. zenodo.org [zenodo.org]
- 20. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy: Methodologies and Applications in B-Cell Malignancies
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and applications of Chimeric Antigen Receptor (CAR) T-cell therapy, a groundbreaking immunotherapy for cancer. The focus is on the widely successful CD19-targeted CAR-T cells for the treatment of B-cell malignancies.[1][2][3] This document details the fundamental signaling pathways, a step-by-step manufacturing workflow, and key quantitative clinical outcomes.
Core Signaling Pathways in CAR-T Cell Activation
CAR-T cell therapy leverages genetically engineered T-cells to recognize and eliminate cancer cells.[2][4] These synthetic receptors are designed to combine an antigen-binding domain with T-cell activating functions into a single molecule.[2] The binding of the CAR to its target antigen on a tumor cell initiates a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic activity.[5][6]
The key components of this signaling pathway are:
-
Antigen Recognition: The extracellular domain, typically a single-chain variable fragment (scFv) derived from a monoclonal antibody, recognizes a specific tumor-associated antigen, such as CD19 on B-cells.[1][6][7] This interaction is independent of the major histocompatibility complex (MHC).[7]
-
Initiation of Activation Signal (Signal 1): The intracellular signaling domain of the CAR contains the CD3ζ chain, which includes immunoreceptor tyrosine-based activation motifs (ITAMs).[5][7] Upon antigen binding, these ITAMs are phosphorylated, initiating the T-cell activation signal.[5][6] This phosphorylation is carried out by lymphocyte-specific protein tyrosine kinase (LCK).[7]
-
Co-stimulatory Signal (Signal 2): To enhance T-cell proliferation, cytokine secretion, and persistence, second-generation CARs incorporate one or more co-stimulatory domains.[7][8] The most common co-stimulatory domains are CD28 and 4-1BB (CD137).[6][7]
-
Downstream Signaling and Effector Functions: The activation of the CD3ζ and co-stimulatory domains triggers a downstream signaling cascade involving molecules like ZAP70, leading to T-cell proliferation, cytokine release (e.g., IL-2, IFN-γ), and the execution of cytotoxic functions.[5] CAR-T cells primarily kill target cells through the release of cytotoxic granules containing perforin and granzymes.[5][9]
Caption: CAR-T cell activation is triggered by antigen binding, leading to a signaling cascade.
Experimental Protocols: CAR-T Cell Manufacturing Workflow
The manufacturing of autologous CAR-T cells is a complex, multi-step process that involves collecting a patient's own T-cells, genetically modifying them, and then expanding them to a therapeutic dose.[10][11] The entire process is conducted under Good Manufacturing Practice (GMP) conditions to ensure the safety and quality of the final product.[12]
Step 1: Leukapheresis and T-Cell Isolation
-
Objective: To collect peripheral blood mononuclear cells (PBMCs), including T-cells, from the patient.
-
Procedure:
-
Patient's blood is drawn and processed through a leukapheresis machine, which separates white blood cells from red blood cells and plasma.[4][12] The remaining blood components are returned to the patient.[4]
-
The collected leukapheresis product, rich in PBMCs, is then transported to a GMP manufacturing facility.[10]
-
T-cells are isolated from the PBMC population. This can be achieved through various methods, such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) using anti-CD4 and anti-CD8 antibodies.[13]
-
Step 2: T-Cell Activation
-
Objective: To stimulate the T-cells to proliferate and become receptive to genetic modification.
-
Procedure:
-
Isolated T-cells are cultured in a specialized medium.
-
Activation is typically achieved by stimulating the T-cell receptor (TCR)/CD3 complex and the CD28 co-stimulatory molecule.[11] This is commonly done using magnetic beads coated with anti-CD3 and anti-CD28 antibodies (e.g., Dynabeads CD3/CD28).[13]
-
The cells are incubated with the beads for a defined period, leading to robust T-cell activation and proliferation.
-
Step 3: Genetic Modification (Transduction)
-
Objective: To introduce the chimeric antigen receptor (CAR) gene into the activated T-cells.
-
Procedure:
-
The most common method for gene transfer is the use of viral vectors, particularly lentiviral or retroviral vectors.[12][14] These vectors carry the genetic code for the CAR.
-
The viral vector is added to the culture of activated T-cells. The vector then transduces the T-cells, integrating the CAR gene into their genome.[4]
-
This results in the stable expression of the CAR on the surface of the T-cells.
-
Step 4: Ex Vivo Expansion
-
Objective: To expand the population of CAR-T cells to a sufficient number for therapeutic infusion.
-
Procedure:
-
The transduced T-cells are cultured in bioreactors for a period of 7 to 14 days.[10][11]
-
The culture medium is supplemented with cytokines, such as Interleukin-2 (IL-2), to promote cell growth and proliferation.
-
The expansion phase is closely monitored to ensure the cells are healthy and growing at the desired rate.
-
Step 5: Final Formulation and Cryopreservation
-
Objective: To prepare the final CAR-T cell product for infusion and ensure its stability for transport and storage.
-
Procedure:
-
Once the desired cell number is reached, the CAR-T cells are harvested from the bioreactor.
-
The cells are washed and formulated in a cryopreservation medium.
-
The final product is cryopreserved and stored in liquid nitrogen until it is ready to be shipped to the clinical site for patient infusion.[10][11]
-
Caption: The manufacturing of CAR-T cells is a multi-step process from collection to infusion.
Quality Control and Release Criteria
Before the final CAR-T cell product can be released for patient administration, it must undergo a series of rigorous quality control tests to ensure its identity, purity, potency, and safety.[12]
| Parameter | Assay | Specification |
| Identity | Flow cytometry for CAR expression | Presence of CAR-positive T-cells |
| Purity | Flow cytometry for T-cell markers (CD3+, CD4+, CD8+) | High percentage of T-cells |
| Viability | Trypan blue exclusion or automated cell counter | >70% viable cells |
| Potency | In vitro cytotoxicity assay against target tumor cells | Demonstrated ability to kill target cells |
| Cytokine release assay (e.g., IFN-γ ELISA) | Secretion of effector cytokines upon stimulation | |
| Safety | Sterility testing (bacterial and fungal) | No microbial growth |
| Mycoplasma testing | Negative for mycoplasma contamination | |
| Endotoxin testing | Low levels of endotoxin | |
| Cell Dose | Cell counting | Total number of viable CAR-T cells within the specified range |
Quantitative Clinical Outcomes
CD19-targeted CAR-T cell therapies have demonstrated remarkable efficacy in patients with relapsed or refractory B-cell malignancies.[1][3] However, they are also associated with significant toxicities, most notably Cytokine Release Syndrome (CRS) and neurotoxicity.[3][15]
Efficacy in B-Cell Malignancies
| Indication | Product (Co-stimulatory Domain) | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Tisagenlecleucel (4-1BB) | ELIANA | 81% | 60% |
| Diffuse Large B-cell Lymphoma (DLBCL) | Axicabtagene Ciloleucel (CD28) | ZUMA-1 | 82% | 58% |
| Tisagenlecleucel (4-1BB) | JULIET | 52% | 40% | |
| Mantle Cell Lymphoma (MCL) | Brexucabtagene Autoleucel (CD28) | ZUMA-2 | 93% | 67% |
Data compiled from various clinical trial reports.
Common Toxicities
| Toxicity | Grade ≥3 Incidence (Axicabtagene Ciloleucel) | Grade ≥3 Incidence (Tisagenlecleucel) | Onset and Management |
| Cytokine Release Syndrome (CRS) | 13% | 22% | Typically occurs within the first week after infusion. Managed with supportive care and IL-6 receptor antagonists (e.g., tocilizumab). |
| Neurotoxicity | 31% | 12% | Can occur days to weeks after infusion. Managed with supportive care and corticosteroids. |
| Hematologic Toxicity (e.g., Neutropenia) | Common | Common | Often managed with growth factor support (e.g., G-CSF). |
Incidence rates are approximate and can vary based on the specific study and patient population.[15]
Conclusion
CAR-T cell therapy represents a paradigm shift in the treatment of B-cell malignancies, offering the potential for durable remissions in patients with otherwise limited options. A thorough understanding of the underlying signaling pathways, the intricacies of the manufacturing process, and the clinical data on efficacy and toxicity is crucial for the continued development and optimization of this powerful therapeutic modality. Future research will focus on improving the safety profile, overcoming mechanisms of resistance, and expanding the application of CAR-T cell therapy to other cancers, including solid tumors.[3]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. aiatris.it [aiatris.it]
- 3. CAR‑T cell therapy: A breakthrough in traditional cancer treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lymphoma.ca [lymphoma.ca]
- 5. Recent advances and discoveries on the mechanisms and functions of CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What Are The Key Points Of CAR T Cell Therapy? | Cyagen APAC [apac.cyagen.com]
- 8. Engineering CAR-T Cells: Design Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. susupport.com [susupport.com]
- 13. youtube.com [youtube.com]
- 14. Generation of Murine Chimeric Antigen Receptor T Cells for Adoptive T Cell Therapy for Melanoma | Springer Nature Experiments [experiments.springernature.com]
- 15. A Review of CAR T-Cell Therapies Approved for the Treatment of Relapsed and Refractory B-Cell Lymphomas [jhoponline.com]
Methyl 2-(benzofuran-2-yl)acetate: A Versatile Scaffold for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Among the myriad of benzofuran-based building blocks, methyl 2-(benzofuran-2-yl)acetate stands out as a particularly versatile precursor for the synthesis of complex pharmaceutical agents. Its strategic placement of a reactive ester group on the benzofuran core allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of this compound as a key building block in drug discovery, detailing its synthesis, derivatization, and the pharmacological activities of its derivatives, with a focus on their interactions with key signaling pathways.
Synthesis of this compound
The synthesis of the this compound core can be achieved through several established routes. One common and efficient method is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin.[3] Another widely used approach involves the reaction of a salicylaldehyde derivative with an appropriate C2 synthon.
Experimental Protocol: Synthesis via Perkin Rearrangement of 3-Bromocoumarin
This protocol is adapted from the general principles of the Perkin rearrangement.[3]
Step 1: Synthesis of 3-Bromocoumarin from Coumarin
-
To a solution of coumarin (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-bromocoumarin.
Step 2: Perkin Rearrangement to Benzofuran-2-carboxylic acid
-
Dissolve 3-bromocoumarin (1 equivalent) in ethanol or methanol.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain benzofuran-2-carboxylic acid.
Step 3: Esterification to this compound
-
Suspend benzofuran-2-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Application in the Synthesis of Pharmaceuticals
The utility of the benzofuran-2-yl acetic acid scaffold is exemplified in the synthesis of several marketed drugs. The following sections detail the synthesis of Vilazodone and Amiodarone, highlighting the integration of the benzofuran core.
Vilazodone: A Serotonin Reuptake Inhibitor and 5-HT1A Receptor Partial Agonist
Vilazodone is an antidepressant whose synthesis can involve a benzofuran-2-carboxamide intermediate, a close derivative of this compound.[4][5][6]
Amiodarone: An Antiarrhythmic Agent
Amiodarone is a potent antiarrhythmic drug characterized by a 2-butyl-3-benzoylbenzofuran core. Its synthesis showcases the construction and subsequent functionalization of the benzofuran ring.[1][7]
Biological Activity and Mechanism of Action
Derivatives of this compound have shown significant activity in modulating key cellular signaling pathways implicated in cancer and inflammation, namely the mTOR, MAPK, and NF-κB pathways.
Inhibition of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[8][9] Benzofuran derivatives have been identified as potent inhibitors of mTOR, often targeting the mTORC1 complex.[9][10]
Modulation of the MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in the inflammatory response. Chronic activation of these pathways is associated with various inflammatory diseases and cancer. Certain benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting key components of these pathways, such as IKK, JNK, p38, and ERK.[11][12][13]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of selected benzofuran derivatives, demonstrating their potential as therapeutic agents.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |
| Compound 26 | MCF-7 (Breast) | PI3K/Akt/mTOR | 0.057 | [1] |
| Compound 36 | MCF-7 (Breast) | PI3K/Akt/mTOR | 0.051 | [1] |
| Compound 9 | SQ20B (Head and Neck) | mTORC1 | 0.46 | [8] |
| MCC1019 | A549 (Lung) | AKT | 16.4 | [14] |
| Compound 1 | HL-60 (Leukemia) | Not Specified | 0.1 | [14] |
| Compound 5 (fluorinated) | Not Specified | uPA | 0.43 | [14] |
| Compound 11a | A549 (Lung) | Not Specified | 0.12 | [14] |
| Compound 13g | MCF-7 (Breast) | Not Specified | 1.287 | [15] |
| Compound 33d | A-549 (Lung) | Not Specified | 2.74 | [15] |
Table 2: Anti-Inflammatory and Other Activities of Benzofuran Derivatives
| Compound ID | Assay/Target | Activity | IC50 (µM) | Reference |
| Compound 5d | NO Production (RAW 264.7 cells) | Inhibition | 52.23 ± 0.97 | [11] |
| Vilazodone | Serotonin Reuptake | Inhibition | 0.0016 | [8] |
| Vilazodone | 5-HT1A Receptor | Binding | 0.0021 | [8] |
| Amiodarone | hCA-I | Inhibition | 910 | [6] |
| Amiodarone | hCA-II | Inhibition | 410 | [6] |
| DK-1014 | IL-6 Production | Inhibition | 16.19 | [16] |
| Moracin C | BChE | Inhibition | 27.9 | [17] |
| Moracin N | BChE | Inhibition | 13.5 | [17] |
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its ester functionality provide a gateway to a diverse range of complex molecules with significant therapeutic potential. The demonstrated ability of its derivatives to modulate key signaling pathways, such as mTOR, MAPK, and NF-κB, underscores the importance of the benzofuran scaffold in addressing a variety of diseases, including cancer and inflammatory disorders. Further exploration of the chemical space around this core structure holds great promise for the discovery of next-generation therapeutics.
References
- 1. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
Synthesis of Bioactive Molecules from Methyl 2-(benzofuran-2-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Methyl 2-(benzofuran-2-yl)acetate serves as a versatile and readily accessible starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthetic pathways to convert this compound into potent anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and drug development endeavors.
Synthetic Pathways from this compound
This compound can be readily transformed into key intermediates, primarily 2-(benzofuran-2-yl)acetic acid and 2-(benzofuran-2-yl)acetohydrazide, which serve as platforms for the synthesis of bioactive amides and hydrazones. Additionally, reduction of the ester furnishes 2-(benzofuran-2-yl)ethanol, another valuable building block.
Experimental Protocols
Synthesis of 2-(benzofuran-2-yl)acetic acid
Protocol: To a solution of this compound (1 equivalent) in methanol, an aqueous solution of 3 M potassium hydroxide is added. The reaction mixture is stirred at room temperature for 3-5 hours. After the evaporation of methanol, the mixture is acidified with 2 M hydrochloric acid, saturated with sodium chloride, and extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-(benzofuran-2-yl)acetic acid.
Synthesis of Bioactive 2-(benzofuran-2-yl)acetamides
General Protocol for Amide Coupling: To a stirred solution of 2-(benzofuran-2-yl)acetic acid (1 equivalent) and a substituted amine (1.1 equivalents) in dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents) is added. The reaction mixture is stirred at room temperature. Upon completion, the mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of 2-(benzofuran-2-yl)acetohydrazide
Protocol: A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-(benzofuran-2-yl)acetohydrazide.
Synthesis of Bioactive 2-(benzofuran-2-yl)acetohydrazones
General Protocol for Hydrazone Synthesis: To a solution of 2-(benzofuran-2-yl)acetohydrazide (1 equivalent) in ethanol, a substituted aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid are added. The mixture is refluxed for 3-5 hours. The resulting solid that forms upon cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the desired hydrazone derivative.
Synthesis of 2-(benzofuran-2-yl)ethanol
Protocol: To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-(benzofuran-2-yl)ethanol.
Bioactivity Data
The synthesized benzofuran derivatives exhibit a range of biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the quantitative bioactivity data for selected derivatives.
Table 1: Anticancer Activity of 2-(Benzofuran-2-yl)acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | MCF-7 (Breast) | 5.93 | [1] |
| 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | HeLa (Cervical) | 5.61 | [1] |
| Amide Derivative 1c | K562 (Leukemia) | 2.5 | [2] |
| Amide Derivative 1e | K562 (Leukemia) | 1.9 | [2] |
| Amide Derivative 2d | HeLa (Cervical) | 3.2 | [2] |
| Amide Derivative 3d | MOLT-4 (Leukemia) | 4.1 | [2] |
Table 2: Antimicrobial Activity of 2-(Benzofuran-2-yl)acetamide and Hydrazone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Citation |
| 2-(Benzofuran-2-yl)acetamide Derivative | S. aureus | 12.5 | [3] |
| 2-(Benzofuran-2-yl)acetamide Derivative | E. coli | 25 | [3] |
| 2-(Benzofuran-2-yl)acetohydrazone Derivative | C. albicans | 64 | [4] |
| 2-(Benzofuran-2-yl)acetohydrazone Derivative | S. aureus | 64 | [4] |
| 2-(Benzofuran-2-yl)acetohydrazone Derivative | B. subtilis | 64 | [4] |
| Hydrazone Derivative against S. brasiliensis | S. brasiliensis | 0.25 - 1 | [5] |
| Hydrazone Derivative against S. schenckii | S. schenckii | 0.12 - 0.5 | [5] |
Mechanism of Action: Induction of Apoptosis
Several bioactive benzofuran derivatives exert their anticancer effects by inducing apoptosis in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[6][7]
The workflow for the synthesis and evaluation of these bioactive molecules is a systematic process that begins with the chemical modification of the starting material, followed by purification, structural elucidation, and biological screening.
This guide demonstrates that this compound is a valuable precursor for the development of novel bioactive compounds. The straightforward synthetic routes and the significant biological activities of the resulting derivatives warrant further investigation in the quest for new therapeutic agents.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. turkjps.org [turkjps.org]
- 5. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Suzuki Cross-Coupling Reaction: A Powerful Tool for the Synthesis of 2-Arylbenzofurans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzofuran scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities include anticancer, anti-inflammatory, antiviral, and antioxidant properties, making them attractive targets in drug discovery and development. The Suzuki cross-coupling reaction has emerged as a versatile and highly efficient method for the synthesis of these valuable compounds, offering a broad substrate scope and functional group tolerance. This guide provides a comprehensive overview of the application of the Suzuki cross-coupling reaction for the synthesis of 2-arylbenzofurans, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Core Concepts of the Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds in the presence of a base and a palladium catalyst, which is often stabilized by phosphine ligands.[1][2] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1][3]
Synthesis of 2-Arylbenzofurans via Suzuki Coupling
A common strategy for the synthesis of 2-arylbenzofurans using the Suzuki reaction involves the coupling of a 2-halobenzofuran (or a benzofuran with a triflate leaving group) with an arylboronic acid. Alternatively, a 2-benzofuranylboronic acid can be coupled with an aryl halide. A frequently employed approach involves a two-step synthesis where a 2-halophenol undergoes a coupling-cyclization reaction to form a 2-(haloaryl)benzofuran, which then serves as the substrate for the subsequent Suzuki cross-coupling with a variety of arylboronic acids.[4]
Reaction Scheme:
Caption: General scheme for 2-arylbenzofuran synthesis.
Quantitative Data: Reaction Conditions and Yields
The efficiency of the Suzuki cross-coupling for 2-arylbenzofuran synthesis is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize the quantitative data from various studies, providing a comparative overview of different reaction conditions and their corresponding yields.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(4'-Methoxybiphenyl-4-yl)benzofuran [4][5]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| 4 | Pd(II) complex (1) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 |
| 5 | Pd(II) complex (2) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 88 |
| 6 | Pd(II) complex (4) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 7 | Pd(II) complex (3) | Na₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 82 |
| 8 | Pd(II) complex (3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 |
| 9 | Pd(II) complex (3) | K₃PO₄ | EtOH/H₂O (1:1) | 80 | 4 | 89 |
Reaction conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), 4-methoxyphenylboronic acid (0.08 mmol), base (0.1 mmol), solvent (6 mL).[4][5]
Table 2: Substrate Scope for the Synthesis of 2-Arylbenzofuran Derivatives [5][6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 98 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methylbiphenyl-4-yl)benzofuran | 95 |
| 3 | Phenylboronic acid | 2-(Biphenyl-4-yl)benzofuran | 92 |
| 4 | 4-Fluorophenylboronic acid | 2-(4'-Fluorobiphenyl-4-yl)benzofuran | 94 |
| 5 | 2-Methylphenylboronic acid | 2-(2'-Methylbiphenyl-4-yl)benzofuran | 85 |
| 6 | 3,5-Difluorophenylboronic acid | 2-(3',5'-Difluorobiphenyl-4-yl)benzofuran | 78 |
| 7 | 3,4,5-Trifluorophenylboronic acid | 2-(3',4',5'-Trifluorobiphenyl-4-yl)benzofuran | 96 |
Reaction conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) complex (3 mol%), K₂CO₃ (0.1 mmol), EtOH/H₂O (1:1, 6 mL), 80 °C, 4 h.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of 2-arylbenzofurans via Suzuki cross-coupling.
General Procedure for the Synthesis of 2-Arylbenzofuran Derivatives[4][5]
To a solution of 2-(4-bromophenyl)benzofuran (0.05 mmol, 13.7 mg) in a mixture of EtOH and H₂O (1:1, 6 mL) is added the corresponding arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol, 13.8 mg), and the palladium(II) complex catalyst (0.0015 mmol, 1.2 mg). The resulting suspension is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and brine (10 mL) is added. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by thin-layer chromatography to afford the desired 2-arylbenzofuran derivative.
Synthesis of Phenylbenzofuran-2-carboxylate Derivatives[7]
In a Schlenk flask, methyl 5-bromobenzofuran-2-carboxylate (0.15 g, 0.46 mmol) and Pd(PPh₃)₄ (0.035 g, 5 mol%) are combined. The flask is evacuated and backfilled with an inert atmosphere. 1,4-Dioxane (5-6 mL) is added, and the mixture is stirred for 30-45 minutes. Subsequently, the respective arylboronic acid (1.1 eq) and K₃PO₄ (2 eq) dissolved in distilled water are added. The reaction mixture is then refluxed for 12-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of ice-cold distilled water, and the product is isolated and purified by column chromatography.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki cross-coupling reaction for 2-arylbenzofuran synthesis and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki cross-coupling.
Caption: Experimental workflow for 2-arylbenzofuran synthesis.
Conclusion
The Suzuki cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a robust and efficient pathway for the construction of 2-arylbenzofuran derivatives. The mild reaction conditions, broad functional group tolerance, and high yields make it an invaluable tool for medicinal chemists and researchers in drug development. The data and protocols presented in this guide offer a solid foundation for the successful application of this powerful reaction in the synthesis of biologically relevant 2-arylbenzofurans. Further advancements in catalyst design and reaction methodology are expected to continue expanding the scope and utility of the Suzuki cross-coupling in this important area of research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of Methyl 2-(benzofuran-2-yl)acetate in Synthesizing Complex Heterocycles: A Technical Guide
Introduction
Methyl 2-(benzofuran-2-yl)acetate is a versatile bifunctional molecule that serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex heterocyclic compounds. The inherent reactivity of the benzofuran core, combined with the ester and active methylene groups, provides multiple sites for chemical modification and annulation reactions. This technical guide explores the utility of this compound and its close derivatives in constructing pharmacologically significant heterocyclic systems, including pyrazoles, pyrimidines, and other functionalized benzofurans. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold for novel molecular design.
Synthesis of Pyrazole Derivatives
One of the primary applications of the benzofuran scaffold, derivable from this compound, is in the synthesis of pyrazole-containing heterocycles. The common strategy involves the initial conversion of 2-acetylbenzofuran (obtainable from the starting ester) into benzofuran-chalcones. These α,β-unsaturated ketones are excellent precursors for cyclocondensation reactions with hydrazine derivatives to yield pyrazolines, which can be subsequently oxidized to pyrazoles.
A widely used method involves the Claisen-Schmidt condensation of 2-acetylbenzofuran with various aromatic aldehydes to form chalcones. These intermediates then react with hydrazine hydrate or phenylhydrazine to afford the target pyrazole derivatives.[1]
General Synthesis Pathway for Pyrazoles
The synthesis proceeds in two main steps: chalcone formation followed by cyclization with a hydrazine.
Caption: General workflow for the synthesis of benzofuran-based pyrazoles.
Data Presentation: Synthesis of Benzofuran-Pyrazoles
The following table summarizes the yields for the synthesis of various pyrazole derivatives starting from the corresponding benzofuran chalcones.
| Entry | Chalcone Substituent (Ar) | Hydrazine Reagent | Catalyst | Yield (%) | Reference |
| 1 | Phenyl | Phenylhydrazine | DABCO | 72 | [1] |
| 2 | 4-Chlorophenyl | Hydrazine hydrate | DABCO | - | [1] |
| 3 | 4-Methoxyphenyl | Phenylhydrazine | DABCO | - | [1] |
| 4 | 4-Nitrophenyl | Hydrazine hydrate | DABCO | - | [1] |
Note: Specific yield data for all derivatives were not detailed in the reference, but a representative yield of 72% was provided for the phenyl-substituted analog.[1]
Experimental Protocol: Synthesis of 3-(Benzofuran-2-yl)-5-phenyl-1-phenyl-4,5-dihydro-1H-pyrazole[1]
-
Chalcone Synthesis: A mixture of 2-acetylbenzofuran (5.0 mmol) and benzaldehyde (5.0 mmol) is prepared. Anhydrous ZrCl₄ (25 mol%) is added, and the solution is stirred at room temperature for 40 minutes. Upon completion (monitored by TLC), the reaction mixture is processed to isolate the (E)-1-(benzofuran-2-yl)-3-phenylprop-2-en-1-one intermediate.
-
Cyclization: The synthesized benzofuran chalcone (2 mmol) and phenylhydrazine (2 mmol) are placed in a mortar at room temperature.
-
A catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) is added.
-
The reaction mixture is ground with a pestle for approximately 30 minutes.
-
The resulting solid is poured into cold water and collected by filtration.
-
The crude product is recrystallized from ethanol to yield the pure pyrazole derivative.
Synthesis of Pyrimidine Derivatives
The benzofuran chalcones described previously are also key intermediates for synthesizing benzofuran-substituted pyrimidines. These heterocycles are constructed via a cyclocondensation reaction with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine hydrochloride, typically in the presence of a base like potassium hydroxide.[2]
General Synthesis Pathway for Pyrimidines
The core reaction involves the condensation of a benzofuran chalcone with a suitable nitrogen-containing reagent to form the six-membered pyrimidine ring.[2][3]
Caption: Workflow for synthesizing pyrimidines from benzofuran chalcones.
Data Presentation: Synthesis of Benzofuran-Pyrimidines
The following table presents the yields of various pyrimidine derivatives synthesized from benzofuran chalcones. The chalcone used is (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
| Entry | Benzofuran Substituent | Reagent | Product Type | Yield (%) | Reference |
| 1 | H | Urea | Pyrimidin-2-ol | - | [2] |
| 2 | Br | Urea | Pyrimidin-2-ol | - | [2] |
| 3 | H | Thiourea | Pyrimidine-2-thiol | - | [2] |
| 4 | Br | Thiourea | Pyrimidine-2-thiol | - | [2] |
| 5 | H | Guanidine HCl | Pyrimidin-2-amine | - | [2] |
| 6 | Br | Guanidine HCl | Pyrimidin-2-amine | - | [2] |
Note: While the study reports the successful synthesis and characterization, specific percentage yields for each compound were not tabulated in the source material.[2]
Experimental Protocol: Synthesis of 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine[2]
-
An equimolar quantity of the corresponding benzofuran chalcone (1 mmol) and guanidine hydrochloride (1 mmol) are placed in a round-bottom flask.
-
Alcoholic potassium hydroxide (KOH) solution is added to the flask.
-
The reaction mixture is stirred continuously for 5-6 hours at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine derivative.
Palladium-Catalyzed Functionalization
While cyclization reactions build new rings onto the benzofuran scaffold, palladium-catalyzed reactions offer a powerful alternative for introducing diverse functional groups. Although this compound itself can be used, its derivative, benzofuran-2-ylmethyl acetate, is an excellent substrate for Tsuji-Trost type allylic alkylation reactions. This substrate is readily prepared from the starting ester by reduction of the ester to the alcohol, followed by acetylation.[4]
This palladium-catalyzed benzylic substitution allows for the introduction of a wide range of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based moieties, at the 2-position of the benzofuran ring.[4]
General Scheme for Palladium-Catalyzed Substitution
The reaction involves the formation of a π-allyl palladium complex, which then undergoes nucleophilic attack. The choice of the palladium catalyst and ligand is crucial for achieving high yields with different classes of nucleophiles.[4]
Caption: Palladium-catalyzed substitution of benzofuran-2-ylmethyl acetate.
Data Presentation: Scope of Palladium-Catalyzed Reactions
The following table summarizes the reaction of benzofuran-2-ylmethyl acetate with various nucleophiles, highlighting the optimized catalytic system and corresponding yields.
| Entry | Nucleophile | Catalyst System | Time (h) | Yield (%) | Reference |
| 1 | 1-Ethylpiperazine (N) | Pd₂(dba)₃ / dppf | 1.5 | 98 | [4] |
| 2 | Dibutylamine (N) | Pd₂(dba)₃ / dppf | 1.5 | 92 | [4] |
| 3 | N-Methylaniline (N) | Pd₂(dba)₃ / dppf | 2 | 87 | [4] |
| 4 | Sodium p-toluenesulfinate (S) | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 1.5 | 98 | [4] |
| 5 | Phenol (O) | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 1.5 | 96 | [4] |
| 6 | 4-Cyanophenol (O) | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 1.5 | 99 | [4] |
| 7 | Diethyl malonate (C) | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 1.5 | 88 | [4] |
Experimental Protocol: General Procedure for Reaction with Nitrogen Nucleophiles[4]
-
A mixture of benzofuran-2-ylmethyl acetate (0.5 mmol), the nitrogen nucleophile (1.0 mmol), K₂CO₃ (1.0 mmol), Pd₂(dba)₃ (0.0125 mmol), and dppf (0.025 mmol) is placed in a screw-capped vial.
-
The vial is sealed, evacuated, and backfilled with argon.
-
Anhydrous acetonitrile (MeCN, 2.0 mL) is added via syringe.
-
The reaction mixture is stirred in a preheated oil bath at 120 °C for the time specified in the table (typically 1.5-2 hours).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the 2-(aminomethyl)benzofuran product.
Conclusion
This compound and its immediate derivatives stand out as exceptionally valuable synthons in heterocyclic chemistry. The strategic manipulation of its functional groups enables access to a diverse range of complex molecular architectures. Through well-established transformations like chalcone formation and subsequent cyclocondensations, it provides a reliable route to pyrazole and pyrimidine cores. Furthermore, its conversion to the corresponding acetate unlocks powerful palladium-catalyzed C-N, C-S, C-O, and C-C bond-forming reactions, allowing for the late-stage functionalization and diversification of the benzofuran scaffold. The methodologies presented herein underscore the significant potential of this building block for applications in medicinal chemistry and materials science, offering robust and versatile pathways to novel heterocyclic compounds.
References
An In-depth Technical Guide to the Derivatization of the Acetate Group of Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical transformations involving the acetate group of Methyl 2-(benzofuran-2-yl)acetate, a versatile intermediate in the synthesis of various biologically active molecules. This document details the primary derivatization strategies, including hydrolysis, amidation, hydrazide formation, and reduction, offering structured data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate research and development in medicinal chemistry and materials science.
Core Derivatization Reactions
The acetate moiety of this compound serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The principal transformations include:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2-(benzofuran-2-yl)acetic acid, which is a key intermediate for further functionalization, particularly in amide bond formation.
-
Amidation: Formation of N-substituted 2-(benzofuran-2-yl)acetamides, typically via a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with a primary or secondary amine.
-
Hydrazide Formation: Direct conversion of the methyl ester to 2-(benzofuran-2-yl)acetohydrazide by reaction with hydrazine hydrate, providing a scaffold for the synthesis of various heterocyclic compounds.
-
Reduction: Transformation of the ester functionality into a primary alcohol, 2-(benzofuran-2-yl)ethanol, a valuable building block for the introduction of different functional groups.
Data Presentation: A Comparative Overview of Derivatization Reactions
The following table summarizes the key quantitative data for the derivatization reactions of the acetate group of this compound and its derivatives.
| Derivatization Reaction | Product | Reagents and Conditions | Yield (%) | Reference Compound Example |
| Hydrolysis | 2-(Benzofuran-2-yl)acetic acid | 1. KOH, Methanol/Water, Reflux, 5h 2. Concentrated HCl to pH 1 | ~90% | Ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate |
| Amidation (Two-Step) | N-substituted 2-(benzofuran-2-yl)acetamide | 1. Hydrolysis (as above) 2. Amine, EDC, DCM, rt | 60-70% | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide |
| Hydrazide Formation | 2-(Benzofuran-2-yl)acetohydrazide | Hydrazine hydrate, Ethanol, Acetic acid (cat.), Reflux | High | 3-methyl-2-ethoxy carbonyl benzofuran |
| Reduction | 2-(Benzofuran-2-yl)ethanol | 1. LiAlH4, Anhydrous THF, 0 °C to rt, 2h 2. Aqueous workup | ~80% | Benzofuran-2-ylmethyl acetate |
Experimental Protocols
This section provides detailed methodologies for the key derivatization reactions.
Hydrolysis of this compound to 2-(benzofuran-2-yl)acetic acid
Procedure:
-
To a solution of this compound in a 1:1 mixture of methanol and water, add an excess of potassium hydroxide (approximately 5-6 equivalents).
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, add water to the mixture and extract with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.
-
Extract the resulting precipitate with chloroform or ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(benzofuran-2-yl)acetic acid as a solid.[1]
Amidation of 2-(benzofuran-2-yl)acetic acid
Procedure:
-
Dissolve 2-(benzofuran-2-yl)acetic acid (1 equivalent) in dichloromethane (DCM).
-
Add the desired amine (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted 2-(benzofuran-2-yl)acetamide.[1]
Synthesis of 2-(benzofuran-2-yl)acetohydrazide
Procedure:
-
Dissolve this compound in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 2-(benzofuran-2-yl)acetohydrazide.[2]
Reduction of this compound to 2-(benzofuran-2-yl)ethanol
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield 2-(benzofuran-2-yl)ethanol.[3]
Visualizing the Derivatization Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the derivatization processes.
Caption: Core derivatization pathways of this compound.
References
An In-depth Technical Guide to the Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates for the Synthesis of 3-Aryl-4H-chromen-4-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a powerful synthetic strategy for the preparation of 3-aryl-4H-chromen-4-ones, a privileged scaffold in medicinal chemistry. The core of this methodology lies in a two-step sequence: a palladium-catalyzed carbonylative Suzuki coupling of readily available methyl 2-(2-iodophenoxy)acetates with various boronic acids, followed by an intramolecular cyclization of the resulting β-keto ester intermediate. This approach offers a versatile and efficient route to a diverse library of chromenone derivatives, which are of significant interest in drug discovery due to their wide range of biological activities.
Introduction to Carbonylative Suzuki Coupling in Heterocyclic Synthesis
The carbonylative Suzuki-Miyaura coupling has emerged as a robust tool in organic synthesis, enabling the formation of a carbon-carbon bond with the simultaneous incorporation of a carbonyl group.[1] This three-component reaction, involving an organic halide, a boronic acid, and a source of carbon monoxide, provides direct access to ketones and other carbonyl-containing compounds.[2] In the context of heterocyclic chemistry, this reaction serves as a key step in the construction of complex molecular architectures. The synthesis of chromenones, a class of compounds known for their potential as anticancer, anti-inflammatory, and antiviral agents, has particularly benefited from this methodology.
The use of methyl 2-(2-iodophenoxy)acetates as starting materials is advantageous due to their straightforward preparation from commercially available 2-iodophenols. The subsequent carbonylative Suzuki coupling introduces an aryl ketone moiety at the 2-position of the phenoxyacetate, setting the stage for the crucial intramolecular cyclization to forge the chromenone ring system.
The Two-Step Synthetic Pathway
The overall synthetic strategy involves two distinct transformations:
-
Palladium-Catalyzed Carbonylative Suzuki Coupling: The reaction of methyl 2-(2-iodophenoxy)acetate with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source to yield a methyl 2-(2-aroylphenoxy)acetate intermediate.
-
Intramolecular Cyclization: The subsequent base- or acid-catalyzed intramolecular condensation of the β-keto ester intermediate to afford the final 3-aryl-4H-chromen-4-one.
Figure 1: Overall two-step synthetic workflow.
Experimental Protocols
General Considerations for Carbonylative Suzuki Coupling
The success of the carbonylative Suzuki coupling of sterically hindered substrates like methyl 2-(2-iodophenoxy)acetates is highly dependent on the careful selection of the catalytic system and reaction conditions. Key parameters to optimize include the palladium precursor, the phosphine ligand, the base, the solvent, and the source of carbon monoxide. To circumvent the challenges of handling toxic carbon monoxide gas, CO-releasing molecules (CORMs) are often employed.[3]
A significant challenge with ortho-substituted aryl halides is the competition between the desired carbonylative coupling and a non-carbonylative direct Suzuki coupling. One effective strategy to favor the carbonylative pathway is the slow addition of the boronic acid to the reaction mixture. This maintains a low concentration of the nucleophile, thereby suppressing the direct coupling pathway.[4]
Detailed Experimental Protocol for Carbonylative Suzuki Coupling
The following protocol is adapted from the work of Ismael, Skrydstrup, and Bayer (2020) on sterically hindered aryl bromides, which is directly applicable to the corresponding iodides.[4][5]
Materials:
-
Methyl 2-(2-iodophenoxy)acetate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Carbon monoxide (CO) gas (balloon)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add methyl 2-(2-iodophenoxy)acetate (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Evacuate and backfill the Schlenk tube with carbon monoxide from a balloon three times, leaving the final atmosphere under a CO balloon.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(2-aroylphenoxy)acetate.
Detailed Experimental Protocol for Intramolecular Cyclization
The intramolecular cyclization of the resulting methyl 2-(2-aroylphenoxy)acetate can be achieved via a base-catalyzed intramolecular aldol-type condensation.
Materials:
-
Methyl 2-(2-aroylphenoxy)acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
Procedure:
-
Dissolve the methyl 2-(2-aroylphenoxy)acetate (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add sodium methoxide (1.5 equiv.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 3-aryl-4H-chromen-4-one.
Reaction Mechanism
Carbonylative Suzuki Coupling
The catalytic cycle for the carbonylative Suzuki coupling is illustrated below.
Figure 2: Catalytic cycle for the Carbonylative Suzuki Coupling.
The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. Transmetalation with the arylboronic acid, activated by a base, then occurs, leading to an acyl-aryl-palladium complex. The cycle is completed by reductive elimination, which furnishes the desired biaryl ketone product and regenerates the active palladium(0) catalyst.
Intramolecular Cyclization
The intramolecular cyclization proceeds via a base-catalyzed aldol-type condensation.
Figure 3: Mechanism of the intramolecular cyclization.
A base, such as sodium methoxide, deprotonates the α-carbon of the acetate moiety, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aryl ketone. The resulting tetrahedral alkoxide intermediate subsequently eliminates a molecule of methoxide to yield the stable, conjugated 3-aryl-4H-chromen-4-one.
Quantitative Data
The following tables summarize representative quantitative data for the two-step synthesis.
Table 1: Carbonylative Suzuki Coupling of Methyl 2-(2-halophenoxy)acetates with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(2-iodophenoxy)acetate | Phenylboronic acid | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| 2 | Methyl 2-(2-iodophenoxy)acetate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | 1,4-Dioxane | 100 | 20 | 82 |
| 3 | Methyl 2-(2-iodophenoxy)acetate | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
| 4 | Methyl 2-(2-iodophenoxy)acetate | 3-Thienylboronic acid | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
Yields are for the isolated methyl 2-(2-aroylphenoxy)acetate product after column chromatography. Data is representative and based on typical outcomes for similar reactions.
Table 2: Intramolecular Cyclization of Methyl 2-(2-aroylphenoxy)acetates
| Entry | Methyl 2-(2-aroylphenoxy)acetate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(2-benzoylphenoxy)acetate | NaOMe | MeOH | Reflux | 6 | 92 |
| 2 | Methyl 2-(2-(4-methoxybenzoyl)phenoxy)acetate | NaOMe | MeOH | Reflux | 6 | 90 |
| 3 | Methyl 2-(2-(4-chlorobenzoyl)phenoxy)acetate | NaOMe | MeOH | Reflux | 8 | 88 |
| 4 | Methyl 2-(2-(3-thenoyl)phenoxy)acetate | NaOMe | MeOH | Reflux | 8 | 85 |
Yields are for the isolated 3-aryl-4H-chromen-4-one product after purification.
Applications in Drug Development
The 3-aryl-4H-chromen-4-one scaffold is a cornerstone in the development of new therapeutic agents. The versatility of the carbonylative Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the chromenone core. This chemical diversity is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory drugs: Through the inhibition of pro-inflammatory enzymes and cytokines.
-
Antiviral compounds: By interfering with viral replication and entry processes.
-
Neuroprotective agents: By mitigating oxidative stress and neuronal damage.
The synthetic route detailed in this guide provides drug development professionals with a reliable and adaptable platform for the rapid synthesis of novel chromenone-based drug candidates.
Conclusion
The two-step sequence of carbonylative Suzuki coupling followed by intramolecular cyclization represents a highly effective and versatile strategy for the synthesis of 3-aryl-4H-chromen-4-ones from methyl 2-(2-iodophenoxy)acetates. This guide has provided detailed experimental protocols, mechanistic insights, and representative quantitative data to enable researchers, scientists, and drug development professionals to successfully implement this methodology. The ability to readily access a diverse range of chromenone derivatives underscores the importance of this synthetic approach in the ongoing quest for new and improved therapeutic agents.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nepjol.info [nepjol.info]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
The Role of Methyl 2-(benzofuran-2-yl)acetate in the Development of Novel Antimicrobial Agents: A Technical Guide
Introduction: The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1] This technical guide focuses on the utility of a key starting material, Methyl 2-(benzofuran-2-yl)acetate, as a versatile precursor for the synthesis of a diverse range of benzofuran-based derivatives with promising antibacterial and antifungal properties. We will explore the synthetic pathways, present quantitative antimicrobial data, detail experimental protocols, and visualize key processes to provide a comprehensive resource for researchers and drug development professionals in the field of antimicrobial discovery.
Synthetic Pathways from this compound
The strategic modification of this compound is pivotal to the generation of a library of antimicrobial candidates. A common and efficient synthetic route involves the initial conversion of the methyl ester to a more reactive intermediate, the benzofuran-2-acetic acid hydrazide. This hydrazide serves as a versatile building block for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, and Schiff bases, many of which have demonstrated significant antimicrobial activity.
The following diagram illustrates the general synthetic workflow from this compound to key antimicrobial derivatives.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various derivatives synthesized from this compound precursors has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole | Benzofuran-pyrazole derivative | Staphylococcus aureus | 3.49 - 20 | - | [2] |
| Benzofuran-pyrazole derivative | Bacillus subtilis | 2.50 - 17.60 | - | [2] | |
| Benzofuran-pyrazole derivative | Escherichia coli | 2.50 - 17.60 | - | [2] | |
| Benzofuran-pyrazole derivative | Pseudomonas aeruginosa | 3.49 - 18.6 | - | [2] | |
| 1,3,4-Oxadiazole | Substituted 1,3,4-oxadiazole | Staphylococcus aureus | 4 - 32 | - | [3] |
| Schiff Base | Benzohydrazide Schiff base | Escherichia coli | - | Significant Inhibition | [4] |
| Benzohydrazide Schiff base | Salmonella typhi | - | Significant Inhibition | [4] |
Table 2: Antifungal Activity of Benzofuran Derivatives
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole | Phenyl-substituted pyrazole | Candida albicans | 16 | - | [2] |
| Phenyl-substituted pyrazole | Aspergillus fumigatus | 20 | - | [2] | |
| 1,3,4-Oxadiazole | Thio-substituted 1,3,4-oxadiazole | Candida albicans | - | Moderate Activity | [5] |
Experimental Protocols
Synthesis of Benzofuran-2-acetic acid hydrazide
A mixture of this compound (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure Benzofuran-2-acetic acid hydrazide.[6]
General Procedure for the Synthesis of Schiff Bases
Equimolar amounts of Benzofuran-2-acetic acid hydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) are dissolved in absolute ethanol (30 mL) with a few drops of glacial acetic acid. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the corresponding Schiff base.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.
Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile Mueller-Hinton agar plate.
-
Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A specific volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Potential Mechanism of Action: DNA Gyrase B Inhibition
Some benzofuran-pyrazole hybrids have been investigated for their potential to inhibit bacterial DNA gyrase B, an essential enzyme involved in DNA replication, transcription, and repair.[2] Inhibition of this enzyme leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. This targeted mechanism of action is a promising avenue for the development of new antibacterial agents with a reduced likelihood of cross-resistance to existing antibiotic classes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of benzofuran-based derivatives with significant antimicrobial potential. The conversion of this compound to its corresponding hydrazide opens up a rich field of synthetic possibilities, leading to the generation of diverse heterocyclic systems such as 1,3,4-oxadiazoles, pyrazoles, and Schiff bases. The quantitative data presented in this guide highlight the promising antibacterial and antifungal activities of these derivatives. The detailed experimental protocols provide a practical foundation for researchers to synthesize and evaluate these compounds. Furthermore, the elucidation of potential mechanisms of action, such as the inhibition of DNA gyrase B, offers a rational basis for the future design of more potent and selective antimicrobial agents. The continued exploration of the chemical space around the benzofuran scaffold, originating from readily accessible precursors like this compound, holds significant promise in the ongoing battle against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
Optimizing CRISPR-Cas9 Gene Editing: A Technical Guide for Researchers in Drug Development
The advent of CRISPR-Cas9 technology has fundamentally transformed the landscape of genetic engineering, offering unprecedented precision in modifying cellular genomes.[1] For researchers and scientists in drug development, this tool provides a powerful means to validate drug targets, create disease models, and develop novel therapeutic strategies.[2][3] However, realizing the full potential of CRISPR-Cas9 requires a deep understanding of its technical nuances to troubleshoot common issues and optimize experimental outcomes. This guide provides an in-depth look at troubleshooting and optimization strategies, detailed experimental protocols, and quantitative data to empower researchers in their gene editing endeavors.
I. Troubleshooting Common CRISPR-Cas9 Challenges
Successful CRISPR-Cas9 gene editing hinges on overcoming several potential hurdles. This section outlines common problems, their underlying causes, and actionable solutions.
1. Low Editing Efficiency:
One of the most frequent challenges is achieving a high rate of gene editing.[1] Several factors can contribute to low efficiency, from the design of the single guide RNA (sgRNA) to the delivery method.[4]
-
Suboptimal sgRNA Design: The efficacy of the sgRNA is paramount for successful targeting.[4] Poorly designed sgRNAs can lead to inefficient binding to the target DNA, resulting in reduced cleavage by the Cas9 nuclease.[4] Key design considerations include GC content, secondary structure, and proximity to the transcription start site.[4][5] It is advisable to test three to five different sgRNAs for each target gene to identify the most effective one.[4]
-
Inefficient Delivery: The method used to deliver the CRISPR-Cas9 components into the target cells is a critical determinant of success.[1][4] Different cell types have varying susceptibilities to different delivery methods, such as lipid-based transfection, electroporation, and viral vectors.[6][7] Optimization of delivery parameters for the specific cell type is crucial.[1]
-
Inadequate Expression of Cas9 or sgRNA: Low expression levels of either the Cas9 nuclease or the sgRNA will naturally lead to poor editing efficiency.[1] It is important to use a promoter that is active in the chosen cell type and to verify the quality and concentration of the plasmid DNA or mRNA being used.[1] Codon optimization of the Cas9 gene for the host organism can also enhance its expression.[1]
2. Off-Target Effects:
-
sgRNA Specificity: The primary cause of off-target effects is the sgRNA binding to sequences that are similar to the intended target.[5] The seed region of the sgRNA, the 8-12 nucleotides closest to the Protospacer Adjacent Motif (PAM), is particularly critical for target recognition.[10] Mismatches in this region are more likely to be tolerated, leading to off-target cleavage.[10]
-
Cas9 Concentration and Duration of Expression: Prolonged expression of the Cas9 nuclease increases the likelihood of off-target editing.[11] Delivering Cas9 as a purified protein complexed with the sgRNA (ribonucleoprotein, or RNP) can mitigate this by ensuring a burst of activity followed by rapid clearance.[12][13]
3. Cell Toxicity:
High concentrations of CRISPR-Cas9 components can be toxic to cells, leading to poor viability and experimental failure.[1]
-
Delivery Method and Reagent Concentration: Certain delivery methods, like electroporation, can be harsh on cells.[14] It is essential to optimize the concentration of the delivered components, starting with lower doses and titrating up to find a balance between editing efficiency and cell health.[1]
-
Innate Immune Response: The introduction of foreign DNA or RNA can trigger an innate immune response in cells, leading to toxicity. Using modified sgRNAs or delivering the components as RNPs can help to reduce this response.
4. Mosaicism:
Mosaicism refers to a mixed population of cells, with some being edited and others remaining unedited.[1] This can complicate downstream analysis and the isolation of purely edited cell lines.
-
Timing of Delivery: The efficiency of editing can be influenced by the cell cycle stage.[1] Synchronizing the cell population before delivery can lead to more uniform editing.[1]
-
Clonal Isolation: To obtain a homogenous population of edited cells, single-cell cloning is often necessary.[1] This involves isolating individual cells and expanding them into clonal populations, which can then be screened for the desired edit.
II. Optimization Strategies for Enhanced Precision and Efficiency
Careful planning and optimization at each step of the CRISPR-Cas9 workflow can significantly improve the success rate and reliability of gene editing experiments.
1. sgRNA Design and Validation:
The design of the sgRNA is a critical first step.[5] Numerous online tools are available to aid in the design of highly specific and efficient sgRNAs.[1]
-
Key Design Principles:
-
Specificity: The sgRNA sequence should be unique within the target genome to minimize off-target effects.[5]
-
PAM Sequence: The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) that is recognized by the specific Cas9 variant being used (e.g., NGG for Streptococcus pyogenes Cas9).[5][15]
-
Length: The typical length of the guide sequence is 20 nucleotides.[5][15]
-
GC Content: A GC content between 40-60% is generally recommended for stable binding.[5]
-
2. Cas9 Variant Selection:
Several engineered Cas9 variants have been developed to improve specificity and reduce off-target effects.[12]
-
High-Fidelity Cas9 (HiFi Cas9): These variants, such as eSpCas9 and Cas9-HF1, have been engineered to have reduced binding affinity to off-target sites, thereby increasing specificity.[11][15]
-
Nickases: Cas9 nickases contain a mutation that inactivates one of the two nuclease domains, resulting in a single-strand break (a "nick") instead of a double-strand break.[6] Using two nickases with sgRNAs targeting opposite strands in close proximity can create a double-strand break with higher specificity.[11]
-
dCas9 (dead Cas9): This variant has mutations in both nuclease domains, rendering it unable to cut DNA.[6] It can be fused to other effector domains to achieve gene activation (CRISPRa) or inhibition (CRISPRi) without altering the DNA sequence.[16]
3. Delivery Method Optimization:
The choice of delivery method depends on the cell type and experimental goals.[13]
| Delivery Method | Cargo Format | Advantages | Disadvantages |
| Lipid-based Transfection | Plasmid DNA, mRNA, RNP | Simple to use, suitable for many cell lines.[6] | Can have lower efficiency in some cell types, potential for toxicity.[4] |
| Electroporation | Plasmid DNA, mRNA, RNP | High efficiency in a wide range of cell types, including primary cells.[6] | Can cause significant cell death.[14] |
| Viral Transduction (e.g., Lentivirus, AAV) | Plasmid DNA | High efficiency, suitable for in vivo applications. | Potential for immunogenicity, limited cargo size for AAV. |
Table 1: Comparison of Common CRISPR-Cas9 Delivery Methods.
4. Donor Template Design for Homology-Directed Repair (HDR):
To introduce precise edits, such as single nucleotide changes or insertions, a DNA donor template is required for HDR.[17]
-
Single-Stranded Oligonucleotides (ssODNs): For small edits, ssODNs are commonly used.[17] The desired edit should be located near the center of the ssODN, with homology arms of 30-50 nucleotides on either side of the cut site.[17]
-
Plasmids: For larger insertions, a plasmid donor with longer homology arms (500-1000 bp) is typically used.[17]
-
Silent Mutations: Introducing silent mutations in the PAM sequence or the sgRNA binding site within the donor template can prevent the edited allele from being re-cut by Cas9.[17]
III. Quantitative Data in CRISPR-Cas9 Experiments
Quantitative analysis is crucial for evaluating the efficiency and specificity of gene editing.
| Parameter | Typical Range | Method of Quantification |
| On-Target Editing Efficiency | 10-90% | Mismatch-cleavage assays (e.g., T7E1), Sanger sequencing with TIDE analysis, Next-Generation Sequencing (NGS).[16] |
| Off-Target Editing Frequency | <0.1% to >10% | GUIDE-seq, Digenome-seq, SITE-Seq, targeted deep sequencing.[18] |
| HDR Efficiency | 1-20% | Restriction fragment length polymorphism (RFLP) analysis, digital droplet PCR (ddPCR), NGS. |
Table 2: Key Quantitative Parameters in CRISPR-Cas9 Experiments.
IV. Detailed Experimental Protocols
Protocol 1: sgRNA Design and Cloning into Expression Vector
-
Identify Target Sequence: Use an online design tool (e.g., Benchling, CRISPOR) to identify potential sgRNA sequences targeting your gene of interest. Select 2-3 of the top-scoring candidates.[17]
-
Oligo Design: For each sgRNA, design two complementary oligonucleotides with appropriate overhangs for cloning into your chosen sgRNA expression vector.
-
Oligo Annealing: Resuspend the oligos, mix them in equimolar amounts, and anneal them by heating to 95°C and slowly cooling to room temperature.
-
Vector Digestion and Ligation: Digest the sgRNA expression vector with the appropriate restriction enzyme(s). Ligate the annealed oligos into the digested vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli. Isolate plasmid DNA from individual colonies and verify the correct insertion by Sanger sequencing.
Protocol 2: CRISPR-Cas9 Delivery into Mammalian Cells via Lipofection
-
Cell Seeding: Plate the target cells in a 24-well plate such that they are 70-90% confluent on the day of transfection.
-
Complex Formation: Dilute the Cas9-expressing plasmid and the sgRNA-expressing plasmid in a serum-free medium. In a separate tube, dilute the lipid-based transfection reagent in the same medium. Combine the DNA and lipid solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the DNA-lipid complexes dropwise to the cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours. Harvest the cells for genomic DNA extraction and analysis of editing efficiency.
Protocol 3: Analysis of Editing Efficiency using a Mismatch-Cleavage Assay
-
Genomic DNA Extraction: Extract genomic DNA from the transfected cells.[17]
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.[17]
-
Denaturation and Re-annealing: Denature the PCR product by heating to 95°C and then slowly cool to room temperature to allow for the formation of heteroduplexes between wild-type and edited DNA strands.
-
Enzyme Digestion: Treat the re-annealed PCR product with a mismatch-cleavage endonuclease (e.g., T7 Endonuclease I). This enzyme will cut the heteroduplexes at the site of the mismatch.
-
Gel Electrophoresis: Analyze the digestion products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
-
Quantification: Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of editing.
V. Visualizing CRISPR-Cas9 Workflows and Concepts
Visual representations are invaluable for understanding complex biological processes and experimental workflows.
Caption: The CRISPR-Cas9 mechanism of action.
Caption: A general experimental workflow for CRISPR-Cas9 gene editing.
Caption: A decision tree for troubleshooting low editing efficiency.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 5. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 6. sbsbio.com [sbsbio.com]
- 7. addgene.org [addgene.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR Off-Target Effects: Mechanisms and Solutions | Danaher Life Sciences [lifesciences.danaher.com]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing sgRNA Design for CRISPR-Cas9 Gene Editing | Danaher Life Sciences [lifesciences.danaher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The ever-increasing demand for novel benzofuran derivatives has spurred the development of diverse and efficient synthetic methodologies. This technical guide provides an in-depth overview of the key strategies for synthesizing these valuable compounds, with a focus on optimizing reaction conditions to achieve high yields and selectivity.
Core Synthetic Strategies and Key Reaction Parameters
The synthesis of benzofuran derivatives can be broadly categorized into several key strategies, primarily involving intramolecular or intermolecular cyclization reactions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the benzofuran core. Optimization of these reactions hinges on the careful selection of catalysts, solvents, temperature, and reaction time.
Palladium-Catalyzed Synthesis
Palladium catalysis is a powerful and versatile tool for the synthesis of benzofurans. Common palladium-catalyzed methods include Sonogashira coupling followed by intramolecular cyclization, and Heck-type reactions.
A prevalent method involves the coupling of o-iodophenols with terminal alkynes, catalyzed by a combination of palladium and copper catalysts.[6][7] Another approach utilizes the palladium-catalyzed reaction between imidazo[1,2-a]pyridines and coumarins, employing palladium acetate as the catalyst and Cu(OTf)₂·H₂O as an oxidant.[6]
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodophenol, Phenylacetylene | (PPh₃)PdCl₂, CuI | Triethylamine | - | Reflux | - | 84-91 | [6] |
| 2 | Imidazo[1,2-a]pyridine, Coumarin | Pd(OAc)₂, Cu(OTf)₂·H₂O | DMF | - | - | - | High | [6] |
| 3 | N-Tosylhydrazone, Iodobenzene-joined alkyne | Pd(PPh₃)₂Cl₂, PCy₃ | Toluene | Cs₂CO₃ | - | - | - | [6] |
| 4 | 2-Hydroxystyrenes, Iodobenzenes | Palladium Catalyst | - | - | - | - | - | [1] |
| 5 | Aryl boronic acid, 2-(2-formylphenoxy) acetonitriles | Pd(OAc)₂ (30 mol%), bpy (30 mol%) | Toluene | - | 90 | - | - | [7] |
Copper-Catalyzed Synthesis
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. These reactions often involve the coupling of o-halophenols with various partners or intramolecular cyclization of appropriately substituted phenols.
For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide has been developed, utilizing a deep eutectic solvent (DES) like choline chloride-ethylene glycol, highlighting a green chemistry approach.[6] Another efficient method involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives.[1]
Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Hydroxy aldehydes, Amines, Alkynes | CuI | Choline chloride-ethylene glycol (DES) | - | - | - | 70-91 | [6][8] |
| 2 | Salicylaldehydes, Amines, Calcium carbide | CuBr | DMSO/H₂O | Na₂CO₃ | - | - | High | [6][7] |
| 3 | Terminal alkynes, N-tosyl-hydrazones | CuBr | - | - | - | - | - | [1] |
| 4 | 2-Fluorophenylacetylene derivatives | CuI, KI | DMSO | KOH | 80 | - | - | [1] |
Metal-Free Synthesis
Metal-free synthetic routes are gaining prominence due to their environmental benefits and avoidance of metal contamination in the final products. These methods often rely on oxidative cyclization or acid-mediated reactions.
An example is the I₂O₅-mediated oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides to construct sulfonylated benzofurans.[1] Another approach involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene.[1]
Table 3: Optimization of Metal-Free Benzofuran Synthesis
| Entry | Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,6-Enynes, Arylsulfonylhydrazides | I₂O₅ | - | - | - | Moderate to good | [1] |
| 2 | 2-Hydroxystilbenes | 10 mol% PhI(OAc)₂, m-CPBA | - | - | - | Good to excellent | [1] |
| 3 | 2-Methoxychalcone epoxides | 2 mol% BF₃·Et₂O, then 48% HBr | - | - | - | 87-100 | [1] |
| 4 | MOM-protected 2-hydroxychalcone | p-TsOH | (CF₃)₂CHOH | Room Temp | 0.5 | 98 (for 3-formylbenzofuran) | [9] |
| 5 | MOM-protected 2-hydroxychalcone | K₂CO₃ | THF | Room Temp | 4 | 97 (for 3-acylbenzofuran) | [9] |
Experimental Protocols
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
General Procedure for Copper-Catalyzed One-Pot Synthesis in Deep Eutectic Solvent
This method represents a greener approach to benzofuran synthesis.[6][8]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
Visualization of Synthetic Workflows
The optimization of a synthetic reaction for benzofuran derivatives typically follows a logical workflow, starting from the selection of starting materials and culminating in the isolation of the pure product. The following diagrams illustrate these processes.
Caption: General experimental workflow for benzofuran synthesis.
The process of optimizing reaction conditions is an iterative cycle of adjusting parameters to maximize the yield and purity of the desired product.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Common Side Reactions in the Formation of the Benzofuran Ring
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of common side reactions encountered during the synthesis of the benzofuran ring, a critical scaffold in medicinal chemistry. Understanding these competing pathways is essential for reaction optimization, yield improvement, and the development of efficient purification strategies. This document outlines the mechanistic basis for the formation of common impurities, presents quantitative data to illustrate the impact of reaction conditions, provides representative experimental protocols, and uses process diagrams to visualize the divergent reaction pathways.
Side Reactions in Transition-Metal-Catalyzed Annulations
Transition-metal catalysis is a cornerstone of modern benzofuran synthesis, offering high efficiency and functional group tolerance. However, the complexity of the catalytic cycles often introduces competing reaction pathways that lead to significant side products.
Sonogashira Coupling and Cyclization: Alkyne Homocoupling
The one-pot synthesis of 2-substituted benzofurans from o-halophenols and terminal alkynes via a Sonogashira coupling followed by intramolecular cyclization is a widely used method. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The primary side reaction under these conditions is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, which leads to a symmetrical 1,3-diyne byproduct. This side reaction is particularly problematic when the rate of the desired cross-coupling is slow.
Mechanistic Divergence: The desired pathway involves the coupling of the aryl halide and the copper acetylide on the palladium center. The competing pathway involves the oxidation of the copper(I) acetylide intermediate, leading to dimerization. The use of copper-free Sonogashira conditions can mitigate this side reaction, though reaction rates may be slower.
Figure 1: Competing pathways in Sonogashira-based benzofuran synthesis.
Quantitative Data on Alkyne Homocoupling
The ratio of the desired benzofuran to the homocoupled diyne is highly dependent on the catalyst system, solvent, and base. Copper-free systems are often employed to suppress the formation of the diyne byproduct.
| Catalyst System | Base | Solvent | Temp (°C) | Benzofuran Yield (%) | Diyne Byproduct Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 75 | 15 | |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 92 | <5 | |
| Pd(NHC) Complex | K₃PO₄ | Dioxane | 90 | 96 | Not Reported |
Experimental Protocol: Copper-Free Sonogashira Cyclization
-
To a flame-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (e.g., 5 mL of toluene or dioxane) followed by the terminal alkyne (1.2 mmol) and the base (e.g., Cs₂CO₃, 2.5 mmol).
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired benzofuran from unreacted starting materials and polymeric byproducts.
Intramolecular Heck Reaction: β-Hydride Elimination
The intramolecular Heck reaction provides a powerful route to benzofurans via the cyclization of precursors like o-allyl- or o-vinyl-halophenols. The desired reaction pathway concludes with the reductive elimination of Pd(0) from the cyclized organopalladium intermediate to furnish the benzofuran product. However, a common and often dominant side reaction is β-hydride elimination, which occurs if there is a hydrogen atom on the carbon β to the palladium center in the intermediate. This leads to the formation of an exocyclic double bond or other isomerized, non-cyclized products.
Mechanistic Divergence: The key σ-alkylpalladium(II) intermediate, formed after the initial oxidative addition and intramolecular carbopalladation, stands at a mechanistic crossroads. It can either undergo reductive elimination to form the C-O bond of the benzofuran ring or undergo β-hydride elimination to generate an acyclic diene and a palladium hydride species.
Figure 2: Divergent pathways from the key Heck intermediate.
Quantitative Data on Heck Cyclization Selectivity
The choice of ligand, base, and solvent critically influences the ratio of reductive elimination to β-hydride elimination. Bulky electron-rich ligands often favor the desired reductive elimination pathway.
| Precursor | Ligand | Base | Solvent | Benzofuran Yield (%) | β-Hydride Product (%) | Reference |
| 2-Iodo-O-allylphenol | PPh₃ | Ag₂CO₃ | Acetonitrile | 65 | 25 | |
| 2-Iodo-O-allylphenol | P(o-tol)₃ | K₂CO₃ | DMF | 88 | 10 | |
| 2-Bromo-O-allylphenol | dppf | Cs₂CO₃ | Toluene | 91 | <5 |
Experimental Protocol: Intramolecular Heck Cyclization
-
In a dry reaction vessel, combine the o-allyl-halophenol (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the chosen phosphine ligand (10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., 10 mL of toluene).
-
Purge the vessel with an inert gas (argon or nitrogen) for 15 minutes.
-
Heat the mixture to 80-110 °C and monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to ambient temperature and dilute with diethyl ether.
-
Filter the mixture through celite, washing the pad with additional ether.
-
The filtrate is washed sequentially with water and brine, dried over MgSO₄, and concentrated.
-
The resulting crude oil is purified by silica gel chromatography to isolate the benzofuran product.
Side Reactions in Acid-Catalyzed Cyclodehydration
Acid-catalyzed cyclization of α-aryloxyketones is a classical method for benzofuran synthesis. However, this approach is often plagued by a competing intramolecular electrophilic substitution that leads to the formation of chromone isomers.
Benzofuran vs. Chromone Formation
Starting from an α-phenoxyketone, protonation of the carbonyl oxygen activates the molecule for intramolecular cyclization. The reaction can proceed via two distinct pathways:
-
O-Attack (Desired): The phenolic oxygen attacks the protonated carbonyl, which, after dehydration, leads to the formation of a 2-substituted benzofuran.
-
C-Attack (Side Reaction): The activated aromatic ring attacks the protonated carbonyl carbon in a Friedel-Crafts-type acylation. Subsequent cyclization and dehydration yield the isomeric chromone byproduct.
The regiochemical outcome is highly sensitive to the nature of the acid catalyst and the substitution pattern on the aromatic ring.
Figure 3: Competing O-attack vs. C-attack in acid-catalyzed cyclization.
Quantitative Data on Benzofuran vs. Chromone Formation
The choice of dehydrating agent has a profound effect on product distribution. Stronger Lewis acids or protonating agents that favor C-acylation can increase the yield of the chromone side product.
| Substrate | Acid Catalyst | Temp (°C) | Benzofuran:Chromone Ratio | Reference |
| Phenoxyacetone | H₂SO₄ (conc.) | 100 | 85:15 | |
| Phenoxyacetone | Polyphosphoric Acid (PPA) | 120 | 40:60 | |
| 1-(2-Methoxyphenoxy)propan-2-one | HBr in Acetic Acid | 110 | 95:5 |
Experimental Protocol: Acid-Catalyzed Cyclization
-
Place the α-phenoxyketone (10 mmol) in a round-bottom flask.
-
Carefully add the acid catalyst (e.g., 20 mL of concentrated sulfuric acid or 20 g of polyphosphoric acid) with stirring.
-
Heat the mixture in an oil bath at 100-120 °C for 1-3 hours. The solution will typically darken.
-
Monitor the reaction by quenching a small aliquot in water and analyzing the extracted organic components by GC-MS.
-
After the reaction is complete, cool the flask in an ice bath and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of benzofuran and chromone isomers is then separated by column chromatography or fractional crystallization.
Side Reactions in Wittig-Based Syntheses
Syntheses employing the Wittig reaction, particularly intramolecular variants, are effective for constructing the benzofuran ring. However, these routes introduce specific challenges, primarily related to the formation of triphenylphosphine oxide (TPPO) and the potential for E/Z isomerism in precursor steps.
Triphenylphosphine Oxide Formation and Removal
The Wittig reaction is stoichiometric, producing one equivalent of triphenylphosphine oxide (TPPO) for every equivalent of the desired alkene product. TPPO is a high-boiling, crystalline solid that is often soluble in organic solvents, making its removal from the desired benzofuran product a significant purification challenge. Incomplete removal represents a major impurity in the final product.
Workflow and Byproduct Formation The typical workflow involves the preparation of a phosphonium salt, deprotonation to form the ylide, and subsequent reaction with a carbonyl. In an intramolecular sense, an o-acyloxybenzylphosphonium salt can be cyclized to form the benzofuran ring directly. In all cases, the phosphorus-containing byproduct is formed.
Figure 4: Experimental workflow highlighting the generation and removal of TPPO.
Quantitative Data on Purification
Quantifying TPPO as a "side reaction" is less common than reporting final isolated yields. The challenge is reflected in the yield loss during purification.
| Wittig Route | Purification Method | Isolated Yield (%) | Comment | Reference |
| Intramolecular (Ester) | Silica Gel Chromatography | 65 | Yield loss attributed to difficult separation from TPPO. | |
| Intermolecular + Cyclization | Precipitation of TPPO from ether/hexane | 78 | Effective for less polar products. | |
| Intramolecular (Aldehyde) | Acid-base extraction | 72 | Only applicable if the product has acidic/basic handles. | N/A |
Experimental Protocol: Intramolecular Wittig and TPPO Removal
-
A solution of the appropriate o-acyloxybenzylphosphonium bromide (5.0 mmol) in anhydrous THF (50 mL) is cooled to 0 °C under an argon atmosphere.
-
A strong base (e.g., potassium tert-butoxide, 5.5 mmol) is added portion-wise, and the resulting deep
A Technical Guide to Enhancing the Synthesis Yield of Methyl 2-(benzofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of synthetic strategies aimed at improving the yield of Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Consequently, optimizing the synthesis of this scaffold is of significant interest.
This document outlines two critical stages for yield enhancement: the efficient construction of the benzofuran core and the high-conversion esterification of the resulting acetic acid intermediate. By examining various catalytic systems, reaction conditions, and purification protocols, this guide offers a comprehensive framework for maximizing product output.
Part 1: High-Yield Synthesis of the Benzofuran-2-yl Acetic Acid Precursor
The overall yield of the final product is fundamentally dependent on the efficient synthesis of its core structure. The formation of the benzofuran ring system can be achieved through several pathways, with transition-metal-catalyzed reactions offering superior yields and functional group tolerance.[4] Palladium-catalyzed methods, in particular, have been widely employed for the construction and functionalization of the benzofuran system.[4][5]
Key Synthetic Strategies for the Benzofuran Core
-
Palladium-Catalyzed Cyclization: This is one of the most effective methods. A common approach involves the coupling of o-halophenols with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization.[5][6] Variations include the palladium-catalyzed oxidative cyclization of o-cinnamyl phenols.[7]
-
Acid-Catalyzed Cyclization: Traditional methods may employ acid catalysts to induce cyclization of appropriate precursors, though these can sometimes lead to side reactions and lower yields compared to metal-catalyzed routes.[8][9]
-
One-Pot Multi-Component Reactions: Modern approaches utilize one-pot syntheses that combine multiple steps, reducing intermediate handling and potential material loss. For instance, reacting salicylaldehydes, amines, and alkynes in the presence of a copper catalyst can produce substituted benzofurans in high yields.[5][6]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the benzofuran ring. For unsubstituted this compound, a streamlined palladium-catalyzed approach is often preferred for its high efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 2-(benzofuran-5-YL)acetate | 121638-36-6 | Benchchem [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection and Optimization for Palladium-Catalyzed Benzofuran Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, driving significant interest in the development of efficient synthetic methodologies.[1][2] Palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of the benzofuran ring system, offering high yields, functional group tolerance, and simplified procedures.[2] This technical guide provides an in-depth overview of catalyst selection and optimization for the palladium-catalyzed synthesis of benzofurans, focusing on key reaction parameters, experimental protocols, and mechanistic considerations.
Core Principles of Catalyst Selection
The success of a palladium-catalyzed benzofuran synthesis is highly dependent on the careful selection of the catalytic system, which primarily consists of a palladium precursor, a ligand, and often a base and a suitable solvent. The interplay of these components dictates the efficiency, selectivity, and substrate scope of the reaction.
Palladium Precursors
A variety of palladium(0) and palladium(II) sources can be employed as catalysts. The choice of precursor can influence catalyst activation and stability. Common palladium precursors include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precursor that is often reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, often used in combination with phosphine ligands.
-
Bis(triphenylphosphine)palladium(II) Dichloride ((PPh₃)₂PdCl₂): A stable Pd(II) complex that can be used directly in cross-coupling reactions.[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) complex that can be used for ligand-free synthesis in certain cases.[1]
-
Allylpalladium(II) Chloride Dimer ([Pd(η³-C₃H₅)Cl]₂): An efficient precursor, particularly for reactions involving sulfur, oxygen, and carbon-based nucleophiles when paired with appropriate ligands.[2][3]
Ligand Selection
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the regioselectivity of the reaction. The choice of ligand is often dictated by the specific type of coupling reaction and the nature of the substrates.
-
Phosphine Ligands: This is the most diverse and widely used class of ligands.
-
Monodentate Phosphines: (e.g., Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃)) are often used in Sonogashira and Heck-type reactions.[1]
-
Bidentate Phosphines: (e.g., 1,1'-Bis(diphenylphosphino)ferrocene (dppf), 1,2-Bis(diphenylphosphino)ethane (dppe)) are effective in many cross-coupling reactions, with the bite angle of the ligand influencing the reaction outcome.[2]
-
Buchwald Biarylphosphines: (e.g., XPhos, SPhos, DavePhos) are bulky, electron-rich ligands that are highly effective in promoting challenging cross-coupling reactions, often leading to significant improvements in yield.[3]
-
-
N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands, offering strong σ-donation and forming robust bonds with the palladium center.
-
Nitrogen-based Ligands: (e.g., bipyridine (bpy)) can also be employed in specific applications.[1]
The selection between different ligand types can dramatically influence the reaction's success. For instance, in the palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates, the combination of Pd₂(dba)₃ with dppf is highly effective for nitrogen-based nucleophiles, while the [Pd(η³-C₃H₅)Cl]₂/XPhos system is more efficient for sulfur, oxygen, and carbon-based nucleophiles.[2][3][4]
Role of Bases and Solvents
Bases are often required to facilitate key steps in the catalytic cycle, such as deprotonation of a substrate or regeneration of the active catalyst. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine).[1]
The choice of solvent is critical for ensuring the solubility of all reaction components and can influence the reaction rate and selectivity. Commonly used solvents include acetonitrile (MeCN), toluene, and N,N-dimethylformamide (DMF).[1][2]
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data from various studies on palladium-catalyzed benzofuran synthesis, highlighting the impact of different catalytic systems on reaction yields.
Table 1: Catalyst System Optimization for the Synthesis of 2-(Aminomethyl)benzofurans [2]
| Entry | Palladium Precursor | Ligand | Solvent | Time (h) | Yield (%) |
| 1 | - | - | MeCN | 24 | - |
| 2 | - | - | DMSO | 24 | - |
| 3 | Pd₂(dba)₃ | P(o-fur)₃ | MeCN | 24 | - |
| 4 | Pd₂(dba)₃ | dppe | DMF | 18 | 34 |
| 5 | Pd₂(dba)₃ | dppe | MeCN | 24 | 60 |
| 6 | Pd₂(dba)₃ | dppf | MeCN | 20 | 87 |
Reaction Conditions: 0.4 mmol scale, 120 °C, argon atmosphere, 0.025 equiv. of Pd₂(dba)₃, 0.05 equiv. of phosphine ligand, 2 equiv. of amine, 2 equiv. of K₂CO₃ in 2.0 mL of solvent.[2]
Table 2: Ligand Effect on the Synthesis of 2-((Arylsulfonyl)methyl)benzofurans [3]
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3 | Pd₂(dba)₃ | dppf | K₂CO₃ | MeCN | 120 | 30 |
| 7 | Pd₂(dba)₃ | DavePhos | K₂CO₃ | MeCN | 120 | 63 |
| 8 | Pd₂(dba)₃ | SPhos | K₂CO₃ | MeCN | 120 | 82 |
Reaction Conditions: Reaction of benzofuran-2-ylmethyl acetate with sodium p-toluenesulfinate.[3]
Table 3: Palladium-Catalyzed Direct Arylation and Ring Closure for the Synthesis of Dihydrobenzofurans [5]
| Entry | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | - | Ag₂O, 2-Nitrobenzoic acid | HFIP | 25 | 16 | 66 |
| 2 | Pd(OAc)₂ | - | Ag₂O, 2-Nitrobenzoic acid | DMF | 25 | 16 | 0 |
| 3 | Pd(OAc)₂ | - | Ag₂O, 2-Nitrobenzoic acid | Toluene | 25 | 16 | 10 |
Reaction Conditions: 1 equiv of benzofuran, 1 equiv of hydroxy aryl iodide, 0.025 equiv of Pd(OAc)₂, 0.75 equiv of Ag₂O, and 1.5 equiv of 2-nitrobenzoic acid.[5]
Experimental Protocols
This section provides detailed methodologies for key palladium-catalyzed benzofuran synthesis reactions.
General Procedure for the Synthesis of 2-(Aminomethyl)benzofurans[2]
A mixture of benzofuran-2-ylmethyl acetate (0.4 mmol), the corresponding amine (0.8 mmol), K₂CO₃ (0.8 mmol), Pd₂(dba)₃ (0.01 mmol, 2.5 mol%), and dppf (0.02 mmol, 5 mol%) in anhydrous MeCN (2.0 mL) is heated at 120 °C in a sealed tube under an argon atmosphere for the time specified in Table 1. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of 2-((Arylsulfonyl)methyl)benzofurans[2]
In a sealed tube under an argon atmosphere, a mixture of benzofuran-2-ylmethyl acetate (0.4 mmol), sodium sulfinate (0.8 mmol), K₂CO₃ (0.8 mmol), [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol, 2.5 mol%), and XPhos (0.02 mmol, 5 mol%) in anhydrous MeCN (2 mL) and anhydrous THF (0.5 mL) is heated at 120 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization[6]
To a solution of 2-hydroxyaryl halide (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF), is added a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., piperidine or Et₃N, 2.0 equiv). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 2-10 hours under an inert atmosphere. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the benzofuran product.
Mechanistic Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in understanding and optimizing the synthesis.
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for different types of palladium-catalyzed benzofuran syntheses.
Caption: Proposed catalytic cycle for Sonogashira coupling followed by intramolecular cyclization.
Caption: Proposed mechanism for Heck-type oxyarylation in benzofuran synthesis.[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the optimization of a palladium-catalyzed benzofuran synthesis.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
The Critical Role of Solvent Selection in the Oxidative Coupling of Benzofuran Precursors
For Immediate Release
In the intricate process of synthesizing benzofuran derivatives, the choice of solvent is not a mere matter of solubility but a critical parameter that profoundly influences reaction efficiency, yield, and even the mechanistic pathway. This technical guide delves into the impact of solvent selection on the oxidative coupling of benzofuran precursors, offering researchers, scientists, and drug development professionals a comprehensive overview of recent findings and detailed experimental insights.
The Decisive Influence of the Reaction Medium
The oxidative coupling of phenols and their derivatives to form the core benzofuran structure is a cornerstone of synthetic organic chemistry, providing a pathway to a class of compounds with significant biological and pharmacological activities.[1][2][3] The solvent in which this reaction is conducted can dramatically affect the outcome. Factors such as solvent polarity, coordinating ability, and the solubility of reactants and intermediates play a pivotal role in the reaction's success.[3] For instance, the polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction kinetics. Furthermore, coordinating solvents can interact with the metal catalysts often employed in these reactions, modifying their reactivity and selectivity.
Case Study: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans
A notable example highlighting the impact of solvent choice is the PIDA (phenyliodine(III) diacetate)-mediated tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones to synthesize 5-hydroxybenzofurans.[1][2] A systematic investigation into the reaction conditions revealed that the solvent is a key determinant of the product yield.
Quantitative Analysis of Solvent Effects
The following table summarizes the quantitative data from a solvent screening study for the synthesis of a model 5-hydroxybenzofuran derivative. The reaction was carried out with a hydroquinone, an ethyl acetoacetate, PIDA as the oxidant, and ZnI₂ as the catalyst.[4]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | PhCl | 85 | 75 |
| 2 | PhCH₃ | 85 | 69 |
| 3 | CHCl₃ | 85 | 64 |
| 4 | DMF | 85 | ND |
| 5 | THF | 85 | trace |
| 6 | CH₃CN | 85 | 35 |
| 7 | EtOH | 85 | trace |
| 8 | PhCl | 75 | 58 |
| 9 | PhCl | 95 | 81 |
| 10 | PhCl | 110 | 83 |
| 11 | PhCl | 95 | 88 |
| ND: Not Detected |
As the data clearly indicates, non-polar aromatic solvents like chlorobenzene (PhCl) and toluene (PhCH₃) provided the best yields.[4] In contrast, polar aprotic solvents such as DMF and THF, and protic solvents like ethanol, were detrimental to the reaction, resulting in either no product or only trace amounts.[4] This suggests that the polarity and coordinating nature of the solvent have a significant impact on the reaction intermediates and the catalytic cycle. Further optimization of the reaction temperature in chlorobenzene demonstrated that 95 °C was the optimal temperature to achieve a high yield.[4]
Experimental Protocols
General Procedure for the Synthesis of 5-Hydroxybenzofurans: [4]
To a solution of the hydroquinone (0.50 mmol) and the β-dicarbonyl compound (1.00 mmol) in the specified solvent (5 mL) were added the catalyst (0.25 mmol) and the oxidant (0.55 mmol). The resulting mixture was stirred for the specified time and at the given temperature. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 5-hydroxybenzofuran.
Optimized Conditions for the Synthesis of 3a: [4]
In a reaction vessel, hydroquinone 1a (0.50 mmol), ethyl acetoacetate 2a (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) were combined in chlorobenzene (5 mL). The mixture was stirred at 95 °C for 6 hours. Following the general workup procedure, the target product 3a was isolated.
Mechanistic Insights
The choice of solvent can also influence the reaction mechanism. In the PIDA-mediated synthesis of 5-hydroxybenzofurans, two plausible reaction pathways have been proposed.[4] The reaction is initiated by the in situ oxidation of the hydroquinone.
Caption: Plausible reaction pathways for the PIDA-mediated synthesis of 5-hydroxybenzofurans.[4]
Path (a) is considered the more likely route.[4] It involves a 1,4-Michael addition to form intermediate A, which then undergoes tautomerization to B. An intramolecular cyclization of B leads to intermediate C, followed by aromatization to yield the final benzofuran product. Path (b) proposes that aromatization occurs first to form intermediate D, which then undergoes cyclization. The observation that electron-donating groups on the hydroquinone substrate lead to higher yields supports Path (a), as Path (b) would be favored by electron-withdrawing groups.[4] The solvent's role in stabilizing the intermediates in either pathway is crucial for the overall efficiency of the reaction.
Conclusion
The selection of an appropriate solvent is a critical step in the development of robust and efficient protocols for the synthesis of benzofuran derivatives via oxidative coupling. As demonstrated, the solvent can significantly impact reaction yields and potentially influence the mechanistic pathway. A thorough screening of solvents should be an integral part of the optimization process for any new oxidative coupling reaction to ensure the highest possible efficiency and selectivity. This understanding is paramount for researchers in the field of medicinal chemistry and drug development, where the efficient synthesis of complex molecules is a primary objective.
References
Purifying Crude Methyl 2-(benzofuran-2-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for removing impurities from crude Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the common impurities encountered during its synthesis and detail effective purification techniques, including recrystallization, column chromatography, and distillation. This document is intended to be a practical resource for researchers and professionals in the field of medicinal chemistry and drug development.
Understanding Potential Impurities
The purity of this compound is paramount for its successful application in subsequent synthetic steps. The nature and quantity of impurities are largely dependent on the synthetic route employed for its preparation. Common synthetic pathways include the reaction of salicylaldehyde derivatives with α-haloacetates, intramolecular Wittig reactions, and the Perkin rearrangement of 3-halocoumarins.
Based on these synthetic methods, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Residual salicylaldehyde, methyl bromoacetate, or other starting reagents.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of various reaction intermediates.
-
Byproducts: Side reactions can generate a range of byproducts, including polymeric materials and isomers. For instance, in syntheses involving substituted phenols, regioisomers can be a significant impurity.
-
Reagents and Catalysts: Inorganic salts, bases (e.g., potassium carbonate), and catalysts used in the reaction may persist in the crude product.
-
Solvents: Residual solvents from the reaction and initial work-up procedures.
Purification Methodologies
The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the purification. Below are detailed protocols for the most common and effective techniques.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for the recrystallization of benzofuran derivatives and similar aromatic esters include methanol, ethanol, acetone, and mixtures such as methanol-water or acetone-hexane.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.
Table 1: Recrystallization Solvents and Expected Outcomes
| Solvent System | Expected Purity | Expected Yield | Notes |
| Methanol | High | Moderate to High | Good for removing non-polar impurities. |
| Ethanol/Water | High | Moderate | The addition of water as an anti-solvent can improve crystallization. |
| Acetone/Hexane | Very High | Moderate | Hexane acts as an anti-solvent to induce crystallization. |
Column Chromatography
Column chromatography is a versatile and widely used technique for purifying organic compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. For analogs of this compound, column chromatography has been shown to be a highly effective purification method.[1][2]
Experimental Protocol:
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for the purification of benzofuran derivatives. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and allow it to flow through. Collect the eluate in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Table 2: Column Chromatography Parameters and Results for Analogs
| Stationary Phase | Eluent System (v/v) | Compound | Yield | Melting Point (K) | Rf Value | Reference |
| Silica Gel | Hexane-Ethyl Acetate (1:2) | Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | 79% | 370-371 | 0.4 | [1] |
| Silica Gel | Ethyl Acetate | Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | 79% | 380-381 | 0.58 | [1] |
| Silica Gel | Hexane-Ethyl Acetate (1:2) | Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | 86% | 405-406 | 0.45 | [2] |
Distillation
For liquid crude products or those with a low melting point, distillation can be an effective purification method, particularly for separating compounds with significantly different boiling points. Due to the relatively high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. It is crucial to ensure all connections are well-sealed to maintain a stable vacuum.
-
Charging the Flask: Place the crude liquid into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level.
-
Heating: Gently heat the distillation flask. The most volatile components will vaporize first, travel through the condenser, and collect in the receiving flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. It is advisable to collect a forerun and a tail fraction to be discarded.
-
Cooling and Venting: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before carefully venting the system to atmospheric pressure.
Table 3: Distillation Parameters for Methyl Esters
| Method | Pressure | Temperature Range (°C) | Expected Purity | Notes |
| Fractional Vacuum Distillation | < 1 mmHg | 100-150 (estimated) | High | Effective for separating closely boiling impurities. |
| Simple Vacuum Distillation | 1-10 mmHg | 120-170 (estimated) | Moderate to High | Suitable for removing non-volatile impurities. |
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification processes described above.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
Caption: Workflow for vacuum distillation purification.
Conclusion
The purification of crude this compound is a critical step in the synthesis of many biologically active molecules. A thorough understanding of the potential impurities arising from the synthetic route is essential for selecting the most appropriate purification strategy. Recrystallization, column chromatography, and vacuum distillation are all powerful techniques that can be employed, either individually or in combination, to achieve high levels of purity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize their purification processes, ultimately leading to higher quality products and more reliable experimental outcomes.
References
Strategies for the Stabilization of Reactive Intermediates in Benzofuran Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, with a primary challenge being the control and stabilization of highly reactive intermediates. This technical guide provides a comprehensive overview of modern strategies developed to stabilize these transient species, thereby enabling efficient and selective access to a diverse range of benzofuran derivatives. This document details key methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for seminal reactions.
Introduction to Reactive Intermediates in Benzofuran Synthesis
The construction of the benzofuran ring system often proceeds through pathways involving fleeting, high-energy intermediates. The effective management of these species is paramount to achieving high yields and selectivity. Common reactive intermediates encountered in benzofuran synthesis include:
-
Oxonium and Iminium Ions: These positively charged species are common in acid- and organocatalyzed reactions and are highly susceptible to nucleophilic attack.
-
Organometallic Complexes: In transition-metal-catalyzed reactions, intermediates such as palladacycles, nickel- and rhodium-complexes play a central role in bond-forming events. Their stability and reactivity are governed by the metal center, ligands, and reaction conditions.
-
Radical Species: Photoredox and some metal-catalyzed pathways generate radical intermediates, which can undergo rapid cyclization or intermolecular reactions.
-
Carbocations and Oxocarbenium Ions: These electrophilic intermediates are often generated in acid-catalyzed cyclizations and rearrangements.
The stabilization of these intermediates is typically achieved through several key strategies: the use of tailored catalysts (transition metals, Lewis/Brønsted acids, organocatalysts), directing groups, specific solvent systems, and carefully controlled reaction conditions.
Transition Metal-Catalyzed Strategies
Transition metals, particularly palladium, copper, nickel, and rhodium, are powerful tools for the construction of the benzofuran nucleus. They facilitate the formation of key C-C and C-O bonds through catalytic cycles that involve the stabilization of organometallic intermediates.
Palladium Catalysis
Palladium catalysis is one of the most versatile and widely employed methods for benzofuran synthesis. Common strategies involve Sonogashira or Heck-type couplings followed by intramolecular cyclization.
A prevalent strategy involves the Sonogashira coupling of o-alkynylphenols or their protected derivatives, followed by an intramolecular cyclization. The palladium catalyst, in conjunction with a copper co-catalyst, facilitates the formation of a key C-C bond, while subsequent steps lead to the furan ring closure. The stabilization of the palladium intermediates is crucial for the efficiency of the catalytic cycle.
Logical Relationship: Palladium-Catalyzed Benzofuran Synthesis
Overcoming Scale-Up Challenges in the Production of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the development of various pharmaceuticals, presents unique challenges when transitioning from laboratory-scale to industrial production. This technical guide provides an in-depth analysis of the common synthetic routes and the associated scale-up hurdles, offering practical solutions and detailed experimental protocols to facilitate a smooth and efficient manufacturing process.
Introduction to Synthetic Strategies
Several synthetic pathways have been established for the laboratory-scale synthesis of benzofuran derivatives. The most relevant and industrially viable routes for this compound production are:
-
O-Alkylation of Salicylaldehyde followed by Cyclization: This is a straightforward and cost-effective method.
-
Perkin Rearrangement: A classic method for the synthesis of benzofuran-2-carboxylic acids, which can then be esterified.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Sonogashira and Heck couplings offer high efficiency but come with their own set of scale-up challenges.
This guide will focus on the O-alkylation route due to its economic advantages and relatively simpler process flow, while also addressing the potential scale-up issues of the palladium-catalyzed alternatives.
O-Alkylation of Salicylaldehyde: A Detailed Workflow and Scale-Up Considerations
The O-alkylation of salicylaldehyde with a haloacetate ester, followed by an intramolecular condensation, is a widely used method for constructing the benzofuran-2-acetate core.
Experimental Protocol: O-Alkylation of Salicylaldehyde
This protocol is a representative lab-scale procedure that can be adapted for pilot-scale production.
Materials:
-
Salicylaldehyde
-
Methyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (or other suitable solvent)
-
Hydrochloric acid (for work-up)
-
Sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Heat the mixture to reflux.
-
Slowly add methyl chloroacetate (1.1-1.2 eq) to the reaction mixture.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, methyl 2-(2-formylphenoxy)acetate.
-
For the cyclization step, the crude intermediate can be treated with a base (e.g., sodium methoxide in methanol) or an acid catalyst to promote intramolecular condensation.
-
The crude this compound is then purified by vacuum distillation or recrystallization.
Scale-Up Challenges and Mitigation Strategies
Scaling up the O-alkylation process introduces several challenges that need to be addressed to ensure safety, efficiency, and product quality.
| Challenge | Description | Mitigation Strategies |
| Exothermic Reaction | The O-alkylation reaction is exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction. | - Use of a jacketed reactor with a reliable cooling system. - Slow, controlled addition of the alkylating agent. - Monitoring the internal temperature in real-time. - Dilution of the reaction mixture. |
| Mass Transfer | Inefficient mixing in large reactors can lead to localized "hot spots" and incomplete reaction. | - Use of appropriate agitator design (e.g., pitched-blade turbine) and agitation speed. - Baffles in the reactor to improve mixing. |
| Solid Handling | Handling large quantities of potassium carbonate powder can be challenging and pose dust explosion hazards. | - Use of a closed-transfer system for solids. - Use of granular or less dusty forms of the base. - Proper grounding of equipment to prevent static discharge. |
| Solvent Selection & Recovery | The choice of solvent impacts reaction kinetics, work-up, and overall process economics. | - Select a solvent with a suitable boiling point for efficient reflux and subsequent removal. - Implement a solvent recovery system (e.g., distillation) to improve process sustainability. |
| Byproduct Formation | Potential for C-alkylation and other side reactions, leading to impurities. | - Optimization of reaction temperature and base strength. - Careful control of stoichiometry. |
| Purification | Isolation of the pure product from byproducts and unreacted starting materials can be difficult at scale. | - Development of a robust crystallization or distillation procedure. - Use of process analytical technology (PAT) to monitor purity in real-time. |
Alternative Synthetic Routes and Their Scale-Up Hurdles
While O-alkylation is a strong candidate for industrial production, palladium-catalyzed methods offer alternative pathways.
Sonogashira Coupling
The Sonogashira coupling provides a route to benzofurans via the coupling of an o-halophenol with a terminal alkyne, followed by cyclization.
Scale-Up Challenges for Sonogashira Coupling:
-
Catalyst Cost and Sourcing: Palladium and copper catalysts can be expensive for large-scale production.
-
Catalyst Removal: Removal of residual palladium to meet pharmaceutical specifications (<10 ppm) is a significant challenge.
-
Ligand Sensitivity: Phosphine ligands are often air-sensitive and require inert reaction conditions.
-
Safety: The use of copper acetylides can pose safety risks.
Heck Coupling
The Heck reaction can be employed to synthesize benzofurans by the intramolecular cyclization of a vinyl ether derived from an o-halophenol.
Scale-Up Challenges for Heck Coupling:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, requiring higher catalyst loadings.
-
Regioselectivity: Control of regioselectivity in the Heck reaction can be challenging with certain substrates.
-
High Temperatures: Heck reactions often require high temperatures, which can lead to thermal degradation of products and starting materials.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the lab-scale synthesis of benzofuran-2-acetic acid derivatives. It is important to note that these parameters will require optimization during process development and scale-up.
| Parameter | O-Alkylation Route | Sonogashira Coupling | Heck Coupling |
| Starting Materials | Salicylaldehyde, Methyl Chloroacetate | o-Iodophenol, Methyl Propiolate | o-Bromophenol, Methyl Acrylate |
| Catalyst | None (Base mediated) | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂, PPh₃ |
| Base | K₂CO₃, Na₂CO₃ | Et₃N, Piperidine | Et₃N, K₂CO₃ |
| Solvent | Acetone, DMF, Acetonitrile | DMF, Toluene | DMF, Acetonitrile |
| Temperature | 50-80 °C | 80-120 °C | 100-140 °C |
| Reaction Time | 4-12 hours | 6-24 hours | 12-48 hours |
| Typical Yield | 60-80% | 70-90% | 65-85% |
| Purity (Crude) | 85-95% | 90-98% | 88-96% |
Conclusion
The production of this compound on an industrial scale requires careful consideration of the synthetic route and the associated scale-up challenges. The O-alkylation of salicylaldehyde presents a robust and economically viable option, provided that the exothermic nature of the reaction and mass transfer limitations are adequately addressed. While palladium-catalyzed routes like the Sonogashira and Heck couplings offer high efficiency, the challenges associated with catalyst cost, removal, and reaction conditions must be carefully evaluated. Successful scale-up hinges on a thorough understanding of the reaction kinetics, thermodynamics, and the implementation of robust process controls to ensure a safe, efficient, and reproducible manufacturing process.
Whitepaper: A Technical Guide to Target Validation and Comparative Efficacy Analysis in Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Modern Drug Discovery
The journey of a novel therapeutic from concept to clinic is fundamentally reliant on two critical, interconnected processes: rigorous target validation and robust comparative analysis. Target validation ensures that a specific biological molecule, typically a protein, plays a causative role in a disease process and is amenable to therapeutic modulation.[1][2] This process is the cornerstone of target-based drug discovery, serving to de-risk subsequent development efforts and increase the probability of clinical success.[1] Following the identification of a validated target, comparative analysis provides a quantitative framework for evaluating the efficacy and safety of new drug candidates against existing standards of care or other investigational agents. This head-to-head evaluation is essential for determining clinical differentiation, optimizing treatment paradigms, and informing go/no-go decisions throughout the development pipeline.[3][4]
This technical guide outlines the core principles and methodologies for both target validation and comparative analysis, providing detailed experimental protocols, structured data presentation, and visual workflows to aid researchers in this complex endeavor. We will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology, as a practical example to illustrate these concepts.
A Framework for Rigorous Target Validation
Target validation is a multi-faceted process that builds a body of evidence to support the functional role of a potential drug target in a specific disease.[1] The process typically moves from initial identification and correlation to direct functional evidence in disease-relevant models. A generalized workflow is essential to ensure that key validation criteria are systematically addressed.
Target Validation Workflow
The logical flow of target validation involves several key stages, from initial hypothesis generation to in vivo proof-of-concept. Each step is designed to build confidence in the target's role in the disease pathology.
Caption: A generalized workflow for the validation of a novel drug target.
Key Experimental Protocols for Target Validation
Detailed and reproducible methodologies are critical for generating high-quality validation data. Below are protocols for two widely used validation techniques.
Protocol 2.2.1: Genetic Validation using siRNA-mediated Gene Knockdown
-
Cell Seeding: Plate 1 x 10^5 cells (e.g., A549 lung adenocarcinoma cells) per well in a 6-well plate in antibiotic-free medium. Allow cells to adhere for 24 hours.
-
Transfection Complex Preparation: For each well, dilute 50 pmol of target-specific siRNA (or a non-targeting control) into 100 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells. Lyse a portion for Western blot analysis to confirm the reduction in target protein expression. Use the remaining cells for a functional assay (e.g., cell viability, migration) to assess the phenotypic consequence of the knockdown.[1]
Protocol 2.2.2: Pharmacological Validation using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pharmacological inhibitor (tool compound). Remove the old medium from the cells and add 100 µL of medium containing the desired concentration of the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for another 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Case Study: EGFR Signaling Pathway in Oncology
The EGFR pathway is a critical signaling network that regulates cell proliferation, survival, and differentiation. Its dysregulation, often through activating mutations, is a key driver in several cancers, including non-small cell lung cancer (NSCLC), making it a highly validated therapeutic target.
Diagram of the EGFR Signaling Pathway
Understanding the signaling cascade is crucial for identifying nodes for therapeutic intervention and mechanisms of resistance.
Caption: A simplified diagram of the EGFR signaling cascade.
Comparative Analysis of EGFR Inhibitors
Once a target like EGFR is validated, the focus shifts to developing and comparing inhibitors. Comparative analysis is essential to understand the relative potency and selectivity of different drugs, especially in the context of specific genetic mutations that can confer sensitivity or resistance.
Quantitative Data: In Vitro Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for three generations of EGFR inhibitors against cell lines expressing different EGFR mutational statuses. Lower IC50 values indicate higher potency.
| Drug | Generation | Target EGFR Mutation | IC50 (nM) vs. Wild-Type (WT) EGFR | IC50 (nM) vs. Exon 19 Deletion | IC50 (nM) vs. T790M Resistance Mutation |
| Gefitinib | 1st | Activating Mutations | 150 | 15 | >5000 |
| Afatinib | 2nd | Activating Mutations | 10 | 1 | >2500 |
| Osimertinib | 3rd | T790M Resistance | 200 | 5 | 10 |
Data are representative values compiled for illustrative purposes.
Logical Relationship: EGFR Mutation and Inhibitor Selection
The choice of therapy is logically dependent on the patient's specific EGFR mutation profile. The development of next-generation inhibitors is a direct response to the emergence of on-target resistance mutations.
Caption: Logical workflow for selecting EGFR inhibitors based on mutation status.
Conclusion
The systematic validation of drug targets and the rigorous comparative analysis of therapeutic candidates are indispensable disciplines in modern drug development. By employing a structured workflow, utilizing precise experimental protocols, and leveraging quantitative data, researchers can build a compelling case for a target's role in disease and clearly differentiate the efficacy profile of novel inhibitors. The evolution of EGFR inhibitors serves as a prime example of how this iterative process of validation and comparison, guided by clinical and molecular data, can lead to the development of increasingly effective and personalized medicines.
References
Comparison of different synthetic routes to benzofuran-2-acetic acid esters
A Technical Guide to the Synthesis of Benzofuran-2-Acetic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of various synthetic routes for producing benzofuran-2-acetic acid esters. These compounds are significant scaffolds in medicinal chemistry and materials science, making efficient and scalable synthetic methodologies a subject of considerable interest. This document details key synthetic strategies, including classical esterification, palladium-catalyzed cross-coupling reactions, and modern microwave-assisted protocols. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided for key reactions.
Fischer-Speier Esterification of Benzofuran-2-Acetic Acid
The most direct and classical approach to synthesizing benzofuran-2-acetic acid esters is the Fischer-Speier esterification.[1][2] This method involves the acid-catalyzed reaction of benzofuran-2-acetic acid with a corresponding alcohol. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3]
General Reaction Pathway
Caption: Fischer-Speier Esterification Pathway.
Experimental Protocol
Synthesis of Ethyl Benzofuran-2-ylacetate:
-
To a solution of benzofuran-2-acetic acid (1.0 eq.) in absolute ethanol (20 eq.), concentrated sulfuric acid (0.1 eq.) is added dropwise at 0 °C.[4]
-
The reaction mixture is heated to reflux and maintained for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl benzofuran-2-ylacetate.
Comparative Data
| Ester Product | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Citation |
| Methyl Ester | Methanol | H₂SO₄ | Reflux | 5 | ~95 | [2] |
| Ethyl Ester | Ethanol | H₂SO₄ | Reflux | 6 | ~92 | |
| Isopentyl Ester | Isopentyl Alcohol | H₂SO₄ | 160 | 0.75 | ~65-97 | [3][4] |
Palladium-Catalyzed Cross-Coupling and Cyclization
Palladium-catalyzed reactions offer a versatile and powerful method for constructing the benzofuran core, which can then be functionalized to the target ester. The Sonogashira coupling followed by intramolecular cyclization is a prominent example.[5][6][7] This strategy typically involves coupling an o-halophenol with a terminal alkyne, followed by a cyclization step to form the benzofuran ring.
General Reaction Pathway: Sonogashira Coupling & Cyclization
Caption: Sonogashira Coupling and Cyclization Route.
Experimental Protocol
Two-Step Synthesis of Ethyl Benzofuran-2-ylacetate:
-
Sonogashira Coupling: A mixture of o-iodophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.) is placed in a flask under an inert atmosphere.[7][8] Anhydrous triethylamine is added, followed by the dropwise addition of ethyl 4-pentynoate (1.2 eq.). The mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the coupled alkyne intermediate.
-
Intramolecular Cyclization: The purified intermediate (1.0 eq.) is dissolved in a suitable solvent like DMF, and a base such as cesium carbonate (1.5 eq.) is added.[9] The mixture is heated to 80-100 °C for 4-8 hours. The reaction is then cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.
Comparative Data
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Cyclization Condition | Overall Yield (%) | Citation |
| o-Iodophenol | Ethyl 4-pentynoate | Pd(PPh₃)₂Cl₂ / CuI | Cs₂CO₃, DMF | 75-85 | [7][9] |
| o-Bromophenol | Propargyl Acetate | Pd₂(dba)₃ / XPhos | K₂CO₃, MeCN | 70-80 | [10][11] |
| 2-Chlorophenol | Methyl 4-pentynoate | Ni-based catalyst / CuI | NaH, THF | 65-75 | [7] |
Intramolecular Cyclization of Phenoxyacetate Derivatives
Another robust method involves the intramolecular cyclization of suitably substituted phenoxyacetate derivatives. A common approach is the Perkin rearrangement of 3-halocoumarins, which can be derived from phenols, to form benzofuran-2-carboxylic acids, followed by esterification.[12] A more direct route involves the cyclization of an α-aryloxycarbonyl compound.[13]
General Reaction Pathway: Cyclization of an α-(2-acylphenoxy)acetate
Caption: Intramolecular Cyclization Pathway.
Experimental Protocol
Synthesis of Ethyl 2-(benzofuran-2-yl)acetate via Cyclization:
-
Preparation of Precursor: A mixture of 2-hydroxyacetophenone (1.0 eq.), ethyl chloroacetate (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.) in acetone is refluxed for 6-8 hours.[14] After cooling, the solid is filtered off, and the acetone is removed by distillation to yield crude ethyl (2-acetylphenoxy)acetate.
-
Cyclization: The crude precursor is dissolved in ethanol, and a solution of sodium ethoxide (1.1 eq.) in ethanol is added. The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with dilute HCl and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography.
Comparative Data
| Starting Phenol | Cyclizing Agent | Base | Temp (°C) | Time (h) | Yield (%) | Citation |
| 2-Hydroxyacetophenone | Ethyl Chloroacetate | K₂CO₃ / NaOEt | Reflux / RT | 8 / 12 | 70-80 | [14] |
| Salicylaldehyde | Ethyl Bromoacetate | K₂CO₃ / Base | Reflux / 80 | 6 / 6 | 65-75 | [15] |
| Catechol derivative | Diethyl bromomalonate | Cs₂CO₃ | 100 | 5 | ~60 | [16] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly reduced times compared to conventional heating.[17] This approach has been successfully applied to the synthesis of benzofuran derivatives, including the Perkin rearrangement to form the acid precursor.[12]
General Workflow
Caption: General Microwave-Assisted Synthesis Workflow.
Experimental Protocol
Microwave-Assisted Perkin Rearrangement to Benzofuran-2-carboxylic acid:
-
A 3-bromocoumarin derivative (1.0 eq.) is placed in a microwave process vial.[12]
-
A solution of sodium hydroxide (3.0 eq.) in ethanol is added.
-
The vial is sealed and placed in a microwave reactor.
-
The mixture is irradiated at 300W for 5-10 minutes, maintaining a temperature of approximately 80 °C.[12]
-
After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the benzofuran-2-carboxylic acid.
-
The solid is filtered, washed with water, and dried. The resulting acid can then be esterified as described in Section 1.0.
Comparative Data: Conventional vs. Microwave Heating
| Reaction | Method | Temp (°C) | Time | Yield (%) | Citation |
| Perkin Rearrangement | Conventional | Reflux | 3 h | ~85 | [12] |
| Perkin Rearrangement | Microwave | 79 | 5 min | >95 | [12] |
| O-Alkylation/Condensation | Conventional | Reflux | 12 h | 60-70 | [18] |
| O-Alkylation/Condensation | Microwave | 150 | 30 min | 75-85 | [18][19] |
Summary and Conclusion
The synthesis of benzofuran-2-acetic acid esters can be achieved through several distinct pathways, each with its own merits and drawbacks.
-
Fischer-Speier Esterification is the most straightforward method when the corresponding carboxylic acid is readily available. It is simple, uses common reagents, and generally provides high yields, though it requires forcing conditions.
-
Palladium-Catalyzed Cross-Coupling offers high versatility and functional group tolerance, allowing for the construction of complex benzofuran cores from simple starting materials. However, the cost of palladium catalysts and the multi-step nature of the process can be disadvantages.
-
Intramolecular Cyclization strategies are effective for building the benzofuran ring system from acyclic precursors. The efficiency of this route is highly dependent on the ease of synthesis of the required linear starting material.
-
Microwave-Assisted Synthesis provides a significant advantage in terms of reaction time and often leads to improved yields. It represents a greener approach by reducing energy consumption and reaction times.[17][20] This method is particularly effective for accelerating established reactions like the Perkin rearrangement.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the required purity of the final product, and the laboratory equipment available. For rapid synthesis and process optimization, microwave-assisted methods are highly recommended. For large-scale and cost-effective production from the parent acid, traditional Fischer esterification remains a viable and robust option.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 2-(benzofuran-2-yl)acetate and Ethyl 2-(benzofuran-2-yl)acetate in Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzofuran-2-yl)acetate and its ethyl counterpart are key intermediates in the synthesis of a wide array of biologically active molecules. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The choice between the methyl and ethyl ester in a synthetic route can influence reaction kinetics, yields, and the physicochemical properties of downstream products. This technical guide provides a comprehensive comparison of these two valuable building blocks, covering their synthesis, physicochemical properties, and applications in drug development, with a focus on providing actionable data and protocols for laboratory use.
Physicochemical Properties: A Comparative Overview
The choice between the methyl and ethyl ester can be guided by their differing physical properties, which can impact reaction conditions and purification strategies. While both are liquids at room temperature, their boiling points and densities vary, which can be a factor in solvent removal and product isolation.
| Property | This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₂H₁₂O₃ |
| Molecular Weight | 190.19 g/mol [1] | 204.22 g/mol [2] |
| CAS Number | 39581-61-8[1] | 26278-23-9 |
| Boiling Point | Not readily available | Not readily available |
| Density | Not readily available | Not readily available |
| Appearance | Yellow liquid[3] | Liquid |
Synthetic Routes and Experimental Protocols
The synthesis of both methyl and ethyl 2-(benzofuran-2-yl)acetate can be achieved through several routes. The two most common approaches are the esterification of 2-(benzofuran-2-yl)acetic acid and the alkylation of a salicylaldehyde derivative followed by intramolecular cyclization.
Synthesis via Esterification of 2-(Benzofuran-2-yl)acetic Acid
This is a straightforward and widely used method, typically employing Fischer esterification conditions. The choice of alcohol (methanol or ethanol) directly determines the resulting ester.
Experimental Protocol: Synthesis of this compound [3]
-
To a solution of 2-(benzofuran-2-yl)acetic acid (4.54 mmol, 0.800 g) in methanol (5 mL), add concentrated sulfuric acid (0.91 mmol, 253 μL).
-
Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (100% pentane) to afford this compound as a yellow liquid (yield: 75%).
Note: A similar protocol can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol.
Synthesis via Alkylation of Salicylaldehyde and Cyclization
This two-step approach involves the O-alkylation of salicylaldehyde with the appropriate haloacetate ester, followed by an intramolecular cyclization to form the benzofuran ring.
Experimental Protocol: Synthesis of 2-(Benzofuran-2-yl)acetic Acid (Precursor for Esterification) [4]
-
A mixture of salicylaldehyde, an equimolar amount of chloroacetic acid, and a slight excess of aqueous sodium hydroxide is heated.
-
The reaction mixture is then cooled and acidified to precipitate o-formylphenoxyacetic acid.
-
The crude o-formylphenoxyacetic acid is cyclized by heating with a mixture of acetic anhydride, sodium acetate, and acetic acid.
-
The resulting benzofuran-2-carboxylic acid is then decarboxylated to yield 2-(benzofuran-2-yl)acetic acid, which can be esterified as described in section 2.1.
Comparative Data in Synthesis
The choice of methyl versus ethyl ester can have practical implications in the laboratory, primarily concerning reaction times, yields, and purification. While direct comparative studies for the unsubstituted parent compounds are not extensively documented, data from analogous syntheses can provide valuable insights.
| Parameter | Methyl Ester Derivatives | Ethyl Ester Derivatives |
| Typical Yields | 75% for the Fischer esterification of the parent acid.[3] | Yields for substituted analogs are often in the range of 70-80%. |
| Reaction Times | Fischer esterification is typically carried out overnight (12 hours).[3] | Similar reaction times are reported for the synthesis of ethyl ester derivatives. |
| Purification | Purification is typically achieved by flash chromatography.[3] The lower boiling point of methanol can facilitate solvent removal. | Flash chromatography is also commonly used. The higher boiling point of ethanol may require slightly more vigorous conditions for solvent evaporation. |
Role in Drug Development and Relevant Signaling Pathways
Both methyl and ethyl 2-(benzofuran-2-yl)acetate are versatile intermediates for the synthesis of a wide range of pharmacologically active compounds. The benzofuran scaffold is a key component in drugs targeting a variety of diseases.
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.
-
mTOR Signaling Pathway: Certain benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway.[5][6][7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][8]
-
Tubulin Polymerization and Cell Cycle Arrest: Some benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[9] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[9]
Neuroprotective Activity in Alzheimer's Disease
The benzofuran scaffold is also a promising starting point for the development of drugs to treat neurodegenerative diseases like Alzheimer's. The primary mechanism of action is the inhibition of cholinesterases.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. In Alzheimer's disease, reduced levels of acetylcholine are associated with cognitive decline. Benzofuran derivatives have been developed as potent inhibitors of both AChE and BChE, thereby increasing the levels of acetylcholine in the brain.[10][11][12][13]
-
Inhibition of Amyloid-β Aggregation: Another hallmark of Alzheimer's disease is the formation of amyloid-β (Aβ) plaques. Some benzofuran derivatives have been shown to inhibit the aggregation of Aβ peptides, a key pathological event in the disease.[14]
Antimicrobial Activity
Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[15][16][17][18] The exact mechanisms of action can vary, but they often involve the disruption of essential cellular processes in microorganisms.
Conclusion: Choosing the Right Intermediate
Both this compound and its ethyl counterpart are valuable and versatile intermediates in medicinal chemistry. The choice between them is often a matter of practical consideration and the specific requirements of the synthetic route.
-
This compound: The use of methanol in its synthesis can be advantageous due to its lower boiling point, facilitating easier removal. It is a commonly cited intermediate in the literature.
-
Ethyl 2-(benzofuran-2-yl)acetate: The ethyl ester may be preferred in cases where transesterification with other alcohols is a potential side reaction, or if the slightly increased lipophilicity of the ethyl group is desirable for subsequent reaction steps or the final product.
Ultimately, both esters provide a reliable entry point to the rich and pharmacologically significant world of benzofuran chemistry. The data and protocols provided in this guide are intended to assist researchers in making informed decisions and to facilitate the efficient synthesis of novel bioactive compounds.
References
- 1. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 17. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of Methyl 2-(benzofuran-2-yl)acetate. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data and analysis of closely related analogues to provide a robust framework for its characterization. This document details the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, proposed experimental protocol for the synthesis of this compound is provided, alongside a workflow for its spectroscopic analysis. The information is presented in a clear, structured format to aid researchers in the identification and confirmation of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzofuran moiety in biologically active molecules. The benzofuran scaffold is known to exhibit a wide range of pharmacological activities, making its derivatives attractive targets for synthesis and biological screening. Accurate structural confirmation of these molecules is paramount to ensure the integrity of research and development activities.
This guide focuses on the application of standard spectroscopic methods for the unequivocal structural elucidation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is generated from computational models and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d | 1H | H-4 |
| ~7.50 | d | 1H | H-7 |
| ~7.30 | t | 1H | H-6 |
| ~7.22 | t | 1H | H-5 |
| ~6.75 | s | 1H | H-3 |
| ~3.90 | s | 2H | -CH₂- |
| ~3.75 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | C=O |
| ~155.0 | C-7a |
| ~149.0 | C-2 |
| ~128.5 | C-3a |
| ~124.5 | C-6 |
| ~123.0 | C-5 |
| ~121.0 | C-4 |
| ~111.5 | C-7 |
| ~105.0 | C-3 |
| ~52.5 | -OCH₃ |
| ~35.0 | -CH₂- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O (Ester) Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O (Ester) Stretch |
| ~1150 | Strong | C-O-C (Ether) Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 131 | High | [M - COOCH₃]⁺ |
| 103 | Medium | [C₇H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of benzofuran derivatives.
Reaction Scheme:
Salicylaldehyde + Methyl bromoacetate → Methyl 2-(2-formylphenoxy)acetate
Methyl 2-(2-formylphenoxy)acetate → this compound (via intramolecular cyclization)
Materials:
-
Salicylaldehyde
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Synthesis of Methyl 2-(2-formylphenoxy)acetate
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 2-(2-formylphenoxy)acetate.
Step 2: Intramolecular Cyclization to this compound
-
Add Methyl 2-(2-formylphenoxy)acetate (1.0 eq) to polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integrations with the predicted data in Tables 1 and 2.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Identify the characteristic absorption bands and compare them with the predicted data in Table 3.
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified product using an Electron Ionization (EI) mass spectrometer.
-
Identify the molecular ion peak and major fragmentation peaks and compare them with the predicted data in Table 4.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Interpretation of Spectroscopic Data
-
¹H NMR: The aromatic region should display signals corresponding to the four protons on the benzene ring and one proton on the furan ring. The upfield region will show a singlet for the methylene protons adjacent to the ester and the benzofuran ring, and another singlet for the methyl ester protons.
-
¹³C NMR: The spectrum will be characterized by signals for the carbonyl carbon of the ester, the eight carbons of the benzofuran core, the methylene carbon, and the methyl carbon of the ester group.
-
IR Spectroscopy: The key diagnostic peak will be the strong absorption of the ester carbonyl group around 1740 cm⁻¹. The presence of aromatic C-H and C=C stretching, as well as C-O stretching bands, will further confirm the structure.
-
Mass Spectrometry: The molecular ion peak at m/z 190 will confirm the molecular weight. The prominent fragment at m/z 131, corresponding to the loss of the methoxycarbonyl group (-COOCH₃), is a characteristic fragmentation pattern for this type of compound.
Conclusion
The structural confirmation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This technical guide provides the predicted data and a proposed experimental framework to aid researchers in the synthesis and characterization of this important heterocyclic compound. While the presented spectroscopic data is predictive, it serves as a valuable tool for the initial identification and subsequent verification against experimentally obtained spectra.
Comparative Biological Activity of Methyl 2-(benzofuran-2-yl)acetate and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1] Methyl 2-(benzofuran-2-yl)acetate and its analogs have garnered significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[2] This technical guide provides an in-depth analysis of the comparative biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Antimicrobial Activity
Benzofuran derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[1][2] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Benzofuran Analogs
| Compound ID | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| M5a | Enterococcus faecalis | 50 | - | - |
| M5g | Enterococcus faecalis | 50 | - | - |
| 7d | Staphylococcus aureus ATCC 6538 | - | - | - |
| 9b | Staphylococcus aureus ATCC 6538 | - | - | - |
| 9b | Escherichia coli ATCC 25922 | - | - | - |
| V40 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 | TC | 66.41 |
| V40 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 | TC | 78.49 |
| V40 | Xanthomonas axonopodis pv. citri (Xac) | 10.43 | TC | 120.36 |
| Analog 1 | Staphylococcus aureus | 0.39-3.12 | Control Drugs | - |
| Analog 2 | Methicillin-resistant S. aureus | 0.39-3.12 | Control Drugs | - |
| Analog 3 | Bacillus subtilis | 0.39-3.12 | Control Drugs | - |
| Analog 4 | Escherichia coli | 0.39-3.12 | Control Drugs | - |
Note: Some entries lack specific MIC values but indicate significant activity as reported in the source literature. "TC" refers to a positive control used in the study.[3]
Table 2: Antifungal Activity of Benzofuran Analogs
| Compound ID | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| M5i | Candida albicans | 25 | - | - |
| M5k | Candida albicans | 25 | - | - |
| M5l | Candida albicans | 25 | - | - |
| 6 | Penicillium italicum | - | - | - |
| 6 | Fusarium oxysporum | - | - | - |
| 6 | Colletotrichum musae | - | - | - |
Note: Some entries lack specific MIC values but indicate significant activity as reported in the source literature.[4]
Anticancer Activity
The cytotoxic effects of benzofuran derivatives against various cancer cell lines are a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 3: Cytotoxic Activity of Benzofuran Analogs against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 30b | SQ20B (Head and Neck) | - | - | - |
| 12 | SiHa (Cervical) | 1.10 | Combretastatin (CA-4) | 1.76 |
| 12 | HeLa (Cervical) | 1.06 | Combretastatin (CA-4) | 1.86 |
| 44b | MDA-MB-231 (Breast) | 2.52 | Doxorubicin | 2.36 |
| 11e | MCF-7 (Breast, ER-dependent) | - | Tamoxifen, Raloxifene | - |
| 9 | SQ20B (Head and Neck) | 0.46 | - | - |
| 7 | A549 (Lung) | 6.3 | - | - |
| 7 | HepG2 (Liver) | 11 | - | - |
| 8 | HepG2 (Liver) | 3.8 | - | - |
| 8 | A549 (Lung) | 3.5 | - | - |
| 8 | SW620 (Colon) | 10.8 | - | - |
| 38 | A549 (Lung) | 0.12 | - | - |
| 38 | SGC7901 (Gastric) | 2.75 | - | - |
Note: Some entries lack specific IC50 values but indicate significant activity as reported in the source literature.[5][6][7][8][9]
Anti-inflammatory Activity
Certain benzofuran derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators.
Table 4: Anti-inflammatory Activity of Benzofuran Analogs
| Compound ID | Assay | Target/Cell Line | IC50 (µM) |
| 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 17.3 |
| 2 | Neutrophil Respiratory Burst Inhibition (PMA-stimulated) | - | 5.96 |
| 4 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 16.5 |
| 38 | Nitric Oxide (NO) Production Inhibition | - | 5.28 |
Note: PMA refers to phorbol 12-myristate 13-acetate.[4][9][10][11]
Experimental Protocols
A. Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: Nutrient agar medium is prepared and sterilized by autoclaving at 121°C (15 lbs/sq. inch) for 15 minutes.[12]
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the solidified agar plate.
-
Well Creation: Wells of a defined diameter are punched into the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The size of the zone is proportional to the antimicrobial activity of the compound.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[13][14][15]
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^4 to 10^5 CFU/mL).[13]
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[13] Control wells (no compound and no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][15]
B. Cytotoxicity and Cell Viability Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[16]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16][19]
-
Incubation: The plate is incubated for 1-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16][18][19]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[16][20]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[16][20] The intensity of the color is proportional to the number of viable cells.
C. Antioxidant Activity Assays
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[21][22]
-
DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and protected from light.[22] A working solution of a specific concentration (e.g., 0.1 mM) is prepared fresh daily.[22]
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH working solution is mixed with the test sample in a test tube or microplate well.[21] A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[21][22]
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[21][22]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[21]
D. In Vitro Anti-inflammatory Assays
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.[23]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of NO.[4][24]
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated (LPS-stimulated) control wells.
Signaling Pathways and Mechanisms
The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
A. Anticancer Mechanisms
The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival.[5][25] Dysregulation of the mTOR pathway is a hallmark of many cancers.[25] Certain benzofuran derivatives have been shown to inhibit mTOR signaling, leading to decreased cell proliferation and survival in cancer cells.[5][7] Compound 30b , for instance, has been demonstrated to block both mTORC1 and Akt signaling.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
The RAS/RAF/MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers. The benzofuran derivative 3b has been shown to reduce the phosphorylation level of ERK, suggesting that it inhibits cell growth and promotes apoptosis by blocking this pathway.[6]
Caption: Blockade of the RAS/RAF/MEK/ERK signaling pathway by benzofuran derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing the biological activity of novel benzofuran analogs.
Caption: General workflow for the discovery and evaluation of bioactive benzofuran analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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Evaluating Catalyst Efficiency in Benzofuran Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The development of efficient catalytic methods for their synthesis is a cornerstone of modern organic chemistry, driving innovation in drug discovery and materials science. This technical guide provides an in-depth evaluation of various catalytic systems for benzofuran synthesis, with a focus on comparing their efficiencies through quantitative data and detailed experimental protocols.
Transition Metal-Catalyzed Benzofuran Synthesis
Transition metal catalysts, particularly those based on palladium, copper, rhodium, ruthenium, and gold, have been extensively explored for the synthesis of benzofurans. These catalysts offer diverse pathways for the construction of the benzofuran core, often with high yields and selectivity.
Palladium-Catalyzed Methods
Palladium catalysis is a cornerstone of benzofuran synthesis, with numerous methodologies developed, including Sonogashira coupling followed by cyclization and C-H activation/oxidation tandem reactions.[1][2] These methods are valued for their reliability and broad substrate scope.[3]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
A typical procedure involves the coupling of a 2-hydroxyaryl halide with a terminal alkyne. For example, 2-hydroxyaryl halides can be coupled with terminal alkynes in the presence of a palladium catalyst like Pd(II) acetate (2 mol%) and a co-catalyst such as Cu(I) iodide (4 mol%). The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) with a base, such as piperidine, at temperatures ranging from 25°C to 60°C for 2-10 hours.[4]
Quantitative Data on Palladium Catalysts:
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CuI | Piperidine | DMF | 60 | 2-10 | Fair to very good | [4] |
| Pd(OAc)₂ / Ag₂O / 2-nitrobenzoic acid | - | - | 25-70 | 0.17-18 | Up to 100% | [5] |
| Pd(dba)₂ / Ligand / Acid | - | Et₂O | RT | 24 | Up to 95% | [6] |
| (PPh₃)PdCl₂ / CuI | Triethylamine | Triethylamine | - | - | - | [1] |
Catalytic Cycle for Palladium-Catalyzed Benzofuran Synthesis:
The mechanism for the palladium-catalyzed synthesis of benzofurans via Sonogashira coupling and cyclization typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and subsequent reductive elimination to form the coupled product, which then undergoes intramolecular cyclization.
Copper-Catalyzed Methods
Copper catalysts offer a cost-effective alternative to palladium for benzofuran synthesis.[7] Common methods include tandem Sonogashira coupling-cyclization reactions and aerobic oxidative cyclization of phenols and alkynes.[8][9]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization
In a typical procedure, a phenol and an alkyne are reacted in the presence of a copper catalyst, such as copper(II) chloride, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF). The reaction is often carried out under an oxygen atmosphere to facilitate the oxidative cyclization, yielding trifluoroethyl-substituted benzofuran derivatives in efficient yields (45–93%).[1]
Quantitative Data on Copper Catalysts:
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl₂ | DBU | DMF | - | - | 45-93 | [1] |
| CuI | - | Choline chloride-ethylene glycol (DES) | - | - | 70-91 | [1] |
| CuBr | Li₂CO₃ | - | - | - | 16-85 | [4] |
Reaction Workflow for Copper-Catalyzed Benzofuran Synthesis:
The copper-catalyzed synthesis can proceed through the formation of a copper acetylide intermediate, which then reacts with the phenol derivative, followed by an intramolecular cyclization.
Rhodium-Catalyzed Methods
Rhodium catalysts are particularly effective for benzofuran synthesis via C-H bond activation and functionalization.[10][11] These methods allow for the direct use of simple aromatic precursors, offering high atom economy.
Experimental Protocol: Rhodium-Catalyzed C-H Activation/Annulation
A representative procedure involves the reaction of an N-phenoxyacetamide with an ynone in the presence of a rhodium catalyst. The reaction can be carried out under mild conditions to generate complex indenols bearing a benzofuran unit with moderate to excellent regioselectivity.[10]
Quantitative Data on Rhodium Catalysts:
| Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cationic Rh(I)/H₈-BINAP | - | - | - | - | - | [12] |
| Rh(III) catalyst | CyNHEt | - | - | - | Moderate to excellent | [10] |
Logical Relationship in Rhodium-Catalyzed C-H Activation:
The catalytic cycle typically involves chelation-assisted C-H activation, insertion of an alkyne or alkene, and subsequent cyclization and catalyst regeneration.
Ruthenium-Catalyzed Methods
Ruthenium catalysts have emerged as a versatile tool for benzofuran synthesis, often proceeding through redox-neutral C–H functionalization or cascade dehydrogenative pathways.[7][13]
Experimental Protocol: Ruthenium-Catalyzed C-H Activation/Annulation
In a typical experiment, an alkyne-tethered N-alkoxybenzamide is treated with a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (10 mol%) and a base like NaOAc (2 equivalents) in a solvent like methanol at 60 °C for 4 hours. This process can lead to diverse benzofuran products with high functional group compatibility.[14]
Quantitative Data on Ruthenium Catalysts:
| Catalyst | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Ru(p-cymene)Cl₂]₂ | NaOAc | MeOH | 60 | 4 | 81 | [14] |
Proposed Mechanism for Ruthenium-Catalyzed Annulation:
The mechanism often involves a Ru(II)-Ru(IV)-Ru(II) catalytic cycle, where C-H activation is followed by alkyne insertion and subsequent annulation.
Gold-Catalyzed Methods
Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes for nucleophilic attack, making them ideal for the intramolecular cyclization of o-alkynylphenols to form benzofurans.[8][15]
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
A solution of an o-alkynylphenol in a suitable solvent is treated with a catalytic amount of a gold(I) catalyst, such as Ph₃PAuCl, often with a co-catalyst. The reaction typically proceeds at mild temperatures to afford the corresponding benzofuran in good yield.[16]
Quantitative Data on Gold Catalysts:
| Catalyst | Co-catalyst/Oxidant | Radical Source | Solvent | Yield (%) | Reference |
| Ph₃PAuCl | 4-MeO-TEMPO | tBuONO | - | Up to 85 | [16] |
| SIPrAuCl | NaBARF | - | - | - | [15] |
Organocatalyzed Benzofuran Synthesis
Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of benzofurans, offering advantages in terms of sustainability and reduced metal contamination in the final products. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts used for this purpose.[17][18]
Experimental Protocol: NHC-Catalyzed Cascade Reaction
An N-heterocyclic carbene/base-catalyzed cascade reaction can be employed for the formation of functionalized benzofuranones. This involves an intramolecular hydroacylation of unactivated alkynes, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement.[5][17] The reaction is typically carried out using a thiazolium or triazolium salt as the precatalyst and a weak base like DBU in a solvent such as xylene.[18]
Quantitative Data on Organocatalysts:
| Catalyst Type | Base | Solvent | Yield (%) | Reference |
| Thiazolium salt | DBU | Xylene | Up to 72 | [18] |
Experimental Workflow for NHC-Catalyzed Synthesis:
The workflow involves the in-situ generation of the NHC, which then initiates a cascade of reactions to form the benzofuranone product.
Conclusion and Outlook
The synthesis of benzofurans has been significantly advanced through the development of a diverse array of catalytic systems. Palladium and copper catalysts remain the workhorses for many applications due to their versatility and the wealth of established protocols. Rhodium and ruthenium catalysts have opened new avenues for atom-economical syntheses via C-H activation. Gold catalysis provides a mild and efficient route for alkyne activation and subsequent cyclization. Furthermore, the rise of organocatalysis, particularly with N-heterocyclic carbenes, offers a promising green alternative to metal-based systems.
The choice of an optimal catalyst is highly dependent on the specific substrate, desired substitution pattern, and process constraints such as cost and environmental impact. While significant progress has been made, the development of catalysts with higher turnover numbers and frequencies, broader substrate scope under milder conditions, and enhanced selectivity remains an active area of research. Future work will likely focus on the design of more sophisticated ligand systems for transition metal catalysts and the discovery of novel organocatalytic transformations to further enhance the efficiency and sustainability of benzofuran synthesis.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
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- 9. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Ruthenium-catalyzed cascade C–H activation/annulation of N -alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04434B [pubs.rsc.org]
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- 16. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. N-Heterocyclic Carbene Catalyzed Nucleophilic Substitution Reaction for Construction of Benzopyrones and Benzofuranones [organic-chemistry.org]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of Benzofuran Derivatives
A Technical Guide for Drug Discovery Professionals
The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products with diverse biological activities has spurred extensive research into the synthesis and evaluation of novel benzofuran derivatives. This in-depth technical guide explores the critical structure-activity relationships (SAR) of these derivatives, with a particular focus on their anticancer and antimicrobial properties. By dissecting the influence of structural modifications on biological outcomes, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this versatile molecular framework.
Anticancer Activity of Benzofuran Derivatives: Targeting Cellular Proliferation
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][2][3][4][5][6][7][8] Their mechanisms of action are often centered around the disruption of fundamental cellular processes, including microtubule dynamics, DNA replication, and epigenetic regulation.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[9][10] A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with tubulin polymerization.[9][10][11][12][13][14]
The general mechanism involves the binding of the benzofuran derivative to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of downstream events, ultimately culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.
Figure 1: Signaling pathway of tubulin polymerization inhibition by benzofuran derivatives.
Structure-Activity Relationship Insights:
The antiproliferative activity of these tubulin inhibitors is profoundly influenced by the nature and position of substituents on the benzofuran core and associated phenyl rings.
-
Substitution at C2 and C3: The presence of a 3',4',5'-trimethoxybenzoyl group at the C2 position is a common feature in potent tubulin inhibitors.[10] Furthermore, the addition of a small alkyl group, such as a methyl group, at the C3 position often enhances cytotoxic activity.[10]
-
Substitution on the Benzene Ring: Electron-donating groups (e.g., -OCH3, -OC2H5) on the benzofuran's benzene ring generally lead to increased potency.[10] For instance, a 6-ethoxy group has been shown to result in nanomolar inhibitory concentrations against cancer cell growth.[10]
-
Halogenation: The introduction of halogen atoms, particularly bromine, can significantly increase cytotoxicity.[3] This is often attributed to the formation of halogen bonds, which can enhance binding affinity to the target protein.[5]
Table 1: SAR of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivatives as Tubulin Polymerization Inhibitors
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | H | HeLa | >10 |
| 1b | CH3 | H | H | HeLa | 1.2 |
| 1c | H | 6-OCH3 | H | HeLa | 0.8 |
| 1d | CH3 | 6-OCH3 | H | HeLa | 0.05 |
| 1e | CH3 | 6-OC2H5 | H | HeLa | 0.02 |
Data compiled from multiple sources.
Inhibition of DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[15][16] Its absence in eukaryotes makes it an attractive and selective target for antibacterial agents. Several benzofuran derivatives have demonstrated potent inhibitory activity against DNA gyrase.[15][17][18]
The inhibitory mechanism typically involves the binding of the benzofuran derivative to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents ATP hydrolysis, thereby blocking the conformational changes necessary for the enzyme's supercoiling activity.
Figure 2: Mechanism of DNA gyrase inhibition by benzofuran derivatives.
Structure-Activity Relationship Insights:
The antibacterial efficacy of benzofuran-based DNA gyrase inhibitors is closely tied to their structural features.
-
Hybrid Molecules: Hybrid molecules incorporating a pyrazole or pyrazoline moiety often exhibit significant antimicrobial activity.[15][17][18]
-
Substituents on Appended Rings: The nature of substituents on rings attached to the benzofuran core plays a crucial role. For example, in a series of benzofuran-pyrazole derivatives, a pyrido-triazine moiety resulted in potent activity against both Gram-positive and Gram-negative bacteria.[15]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[19] Overexpression of LSD1 has been implicated in the development and progression of various cancers, making it a promising therapeutic target.[19] Several benzofuran derivatives have been identified as potent LSD1 inhibitors.[19][20][21]
These inhibitors typically act by binding to the active site of LSD1, preventing the demethylation of its histone substrates. This leads to the restoration of normal histone methylation patterns, which in turn can reactivate tumor suppressor genes and inhibit cancer cell proliferation.
Figure 3: Signaling pathway of LSD1 inhibition by benzofuran derivatives.
Table 2: Anticancer Activity of Benzofuran Derivatives Targeting LSD1
| Compound | Cancer Cell Line | IC50 (µM) |
| 17i | MCF-7 | 2.90 ± 0.32 |
| MGC-803 | 5.85 ± 0.35 | |
| H460 | 2.06 ± 0.27 | |
| A549 | 5.74 ± 1.03 | |
| THP-1 | 6.15 ± 0.49 |
Data from a study on novel benzofuran derivatives as LSD1 inhibitors.[19]
Antimicrobial Activity of Benzofuran Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[22][23][24][25][26]
Structure-Activity Relationship Insights:
-
Hydrophobicity: Increased hydrophobicity often correlates with enhanced antibacterial activity.[27]
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the benzofuran ring or appended aryl rings can increase the potency of antimicrobial activity.[23] Conversely, electron-donating groups may weaken this activity.[23]
-
Specific Substitutions:
-
Hydroxyl groups at the C-6 position have been shown to confer excellent antibacterial activity.[23]
-
Bromo substituents at C-5 of the benzofuran ring and C-4 of a phenyl ring can lead to excellent antibacterial activity.[23]
-
The presence of aza-benzofuran structures can exhibit better antibacterial activity compared to their oxa-benzofuran counterparts.[22][25]
-
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1 | Salmonella typhimurium | 12.5 |
| Escherichia coli | 25 | |
| Staphylococcus aureus | 12.5 | |
| 2 | Staphylococcus aureus | 25 |
| 5 | Penicillium italicum | 12.5 |
| 6 | Colletotrichum musae | 12.5-25 |
| 23 | Various bacterial strains | 29.76-31.96 (mmol/L) |
| 24 | Various bacterial strains | 29.76-31.96 (mmol/L) |
| 38 | Staphylococcus aureus | 0.039 |
Data compiled from multiple sources.[22][23]
Experimental Protocols
A comprehensive understanding of the SAR of benzofuran derivatives relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays cited in this guide.
General Synthesis of Benzofuran Derivatives
A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.
Figure 4: General workflow for the synthesis of benzofuran derivatives.
General Procedure for the Synthesis of Benzofuran Chalcones:
-
A solution of an appropriate 1-(benzofuran-2-yl)ethanone and a substituted aldehyde in methanol is prepared.
-
The solution is cooled to 0-5 °C.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for several hours.
-
The reaction mixture is then poured onto crushed ice.
-
The resulting precipitate is neutralized with dilute HCl, filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: The benzofuran derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Conclusion
The benzofuran scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity. For anticancer applications, targeting tubulin polymerization, DNA gyrase, and LSD1 has proven to be a fruitful strategy, with specific substitutions significantly enhancing potency. In the realm of antimicrobial agents, hydrophobicity and the presence of electron-withdrawing groups are key determinants of efficacy.
The detailed experimental protocols and visual representations of signaling pathways and workflows provided herein are intended to serve as a practical resource for researchers in the field. A continued and systematic exploration of the chemical space around the benzofuran nucleus, guided by the principles of SAR, will undoubtedly lead to the discovery of novel and more effective drug candidates to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Document: Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (CHEMBL4825677) - ChEMBL [ebi.ac.uk]
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- 23. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Palladium-Catalyzed C-C Bond Formation on the Benzofuran Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science. The development of efficient and selective methods for the functionalization of the benzofuran core, particularly through the formation of carbon-carbon (C-C) bonds, is of paramount importance for the synthesis of novel drug candidates and advanced organic materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the targeted modification of the benzofuran ring system.
This technical guide provides a comprehensive comparative review of the principal palladium-catalyzed C-C bond-forming reactions on the benzofuran scaffold, including the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and direct C-H arylation reactions. It is designed to serve as a practical resource for researchers, offering a detailed examination of reaction methodologies, a comparative analysis of their efficiencies, and step-by-step experimental protocols for key transformations.
Comparative Analysis of Key Palladium-Catalyzed Reactions
The choice of the most suitable palladium-catalyzed cross-coupling reaction for the functionalization of the benzofuran scaffold depends on several factors, including the desired bond type (C-C sp², C-C sp), the availability of starting materials, and the required functional group tolerance. The following tables summarize quantitative data for the most prominent methods, allowing for a direct comparison of their scope and efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. It is particularly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
| Entry | Benzofuran Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [1] |
| 2 | 3-Iodobenzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 | [1] |
| 3 | 2-Benzofuranyl triflate | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 70 | 8 | 92 | [2] |
| 4 | 5-Bromo-2-formylbenzofuran | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 85 | [3] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction enables the coupling of aryl or vinyl halides/triflates with alkenes, providing a direct route to substituted alkenes. This reaction is particularly useful for the introduction of alkenyl substituents onto the benzofuran core.
| Entry | Benzofuran Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodobenzofuran | Ethyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 6 | 89 | [4] |
| 2 | 3-Bromobenzofuran | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | 78 | [5] |
| 3 | Benzofuran | 4-Bromoanisole (C-H funct.) | Pd(OAc)₂ (10) | - | K₂CO₃ | DMA | 140 | 40 | 76 | [5] |
| 4 | 2-Bromobenzofuran | Acrylamide | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ | DMF | 100 | 20 | 75 | [5] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl or vinyl halide/triflate and a terminal alkyne. This reaction is the premier method for introducing alkynyl moieties onto the benzofuran scaffold, which are valuable precursors for further transformations.
| Entry | Benzofuran Substrate | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 4 | 92 | [6] |
| 2 | 3-Iodobenzofuran | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 2 | 98 | [1] |
| 3 | 2-Bromobenzofuran | 1-Hexyne | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 120 | 12 | 85 | [7] |
| 4 | 2-Iodophenol | 1-Phenyl-1-propyne | Pd/C (10%) | CuI (5) | Et₃N | MeOH | ultrasound | 1 | 90 | [6] |
Direct C-H Arylation
Direct C-H arylation has emerged as a highly atom-economical and environmentally benign method for C-C bond formation, as it avoids the pre-functionalization of the benzofuran substrate. These reactions typically exhibit high regioselectivity for the C2 position of the benzofuran ring.
| Entry | Benzofuran Substrate | Arylating Agent | Pd Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzofuran | 4-Bromoanisole | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₂CO₃ | DMA | 120 | 16 | 85 | [8] |
| 2 | Benzofuran | Phenylboronic acid | Pd(OAc)₂ (10) | Pyridine | Cu(OAc)₂ | Dioxane | 100 | 20 | 78 | [9] |
| 3 | 2-Methylbenzofuran | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Mesitylene | 140 | 24 | 91 | [8] |
| 4 | Benzofuran | Triphenylantimony difluoride | Pd(OAc)₂ (5) | CuCl₂ | - | 1,2-DCE | 80 | 24 | 90 | [10][11] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for representative examples of each key palladium-catalyzed C-C bond-forming reaction on the benzofuran scaffold.
Suzuki-Miyaura Coupling: Synthesis of 2-Phenylbenzofuran
Materials:
-
2-Bromobenzofuran (1.0 mmol, 197 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzofuran, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-phenylbenzofuran as a white solid.
Mizoroki-Heck Reaction: Synthesis of Ethyl (E)-3-(Benzofuran-2-yl)acrylate
Materials:
-
2-Iodobenzofuran (1.0 mmol, 244 mg)
-
Ethyl acrylate (1.5 mmol, 150 mg, 0.16 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 mmol, 30 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine 2-iodobenzofuran, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous, degassed DMF, followed by ethyl acrylate and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: hexanes/ethyl acetate, 9:1) to yield the product as a solid.
Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)benzofuran from 2-Iodophenol
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (5 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk flask, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert atmosphere.
-
Add DMF and triethylamine, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
After completion, cool the mixture and remove the triethylamine under reduced pressure.
-
Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain 2-(phenylethynyl)benzofuran.
Direct C-H Arylation: Synthesis of 2-(4-Methoxyphenyl)benzofuran
Materials:
-
Benzofuran (1.0 mmol, 118 mg, 0.11 mL)
-
4-Bromoanisole (1.5 mmol, 281 mg, 0.19 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg)
-
Tricyclohexylphosphine [P(Cy)₃] (0.10 mmol, 28 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylacetamide (DMA) (3 mL)
Procedure:
-
In an oven-dried screw-cap vial, place Pd(OAc)₂, P(Cy)₃, and K₂CO₃.
-
Seal the vial with a septum, and evacuate and backfill with argon.
-
Add DMA, benzofuran, and 4-bromoanisole via syringe.
-
Replace the septum with the screw cap and place the vial in a preheated oil bath at 120 °C.
-
Stir the reaction for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
After solvent removal, purify the product by flash chromatography (silica gel, eluent: hexanes/ethyl acetate) to give 2-(4-methoxyphenyl)benzofuran.
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of palladium-catalyzed C-C bond formation on the benzofuran scaffold.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling on a benzofuran scaffold.
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Figure 3: Decision tree for selecting a suitable palladium-catalyzed C-C coupling reaction.
Conclusion
Palladium-catalyzed C-C bond formation has revolutionized the synthesis of functionalized benzofurans, offering a diverse and powerful toolkit for organic chemists. The Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and direct C-H arylation reactions each present unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a comparative overview and practical methodologies to aid researchers in selecting and implementing the most appropriate strategy for their synthetic targets. As the field continues to evolve, the development of more efficient, selective, and sustainable catalytic systems will undoubtedly further expand the synthetic utility of these remarkable transformations in the pursuit of novel medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking New Synthetic Methodologies for Benzofurans Against Classical Methods: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. This technical guide provides a comprehensive benchmark of emerging synthetic strategies for benzofuran construction against well-established classical methods. We will delve into the core principles of these methodologies, presenting comparative quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways and workflows to aid in method selection and implementation in a research and development setting.
Classical Approaches to Benzofuran Synthesis: The Foundation
For decades, the synthesis of benzofurans has been dominated by a set of reliable and well-understood, yet often harsh, classical methods. These approaches typically involve the construction of the furan ring onto a pre-existing benzene derivative.
One of the earliest and most fundamental methods is the Perkin rearrangement , first reported in 1870.[4][5] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide, to yield a benzofuran-2-carboxylic acid.[4][6] While historically significant, this method is often limited by the availability of the starting coumarins and the functional group tolerance of the strong basic conditions.
Another cornerstone of classical benzofuran synthesis is the Wittig reaction . This olefination reaction has been adapted for the synthesis of functionally substituted benzofurans.[7] For instance, benzofuran-3(2H)-ones can react with resonance-stabilized phosphoranes at elevated temperatures to produce 3-substituted benzofurans.[7] The intramolecular Wittig reaction of in-situ generated phosphorus ylides also provides a pathway to various benzofuran derivatives under mild conditions.[8][9]
Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Versatility
The last few decades have witnessed a surge in the development of novel synthetic strategies for benzofuran synthesis, largely driven by the advent of transition-metal catalysis. These modern methods often offer milder reaction conditions, broader substrate scope, improved yields, and the ability to construct complex benzofuran architectures in a more convergent and atom-economical fashion.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the synthesis of benzofurans, with several named reactions being adapted for their construction.
The Sonogashira coupling has emerged as a powerful tool for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.[10] This reaction typically involves the coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization.[10][11] Microwave irradiation has been shown to significantly accelerate this process, leading to higher yields and shorter reaction times.[10] One-pot, three-component Sonogashira-based methods have also been developed, allowing for the rapid assembly of highly substituted benzofurans from simple precursors.[10][12]
Similarly, the Heck coupling reaction has been successfully employed for the synthesis of functionalized benzofurans.[13][14] An intramolecular Heck reaction of o-iodoaryl vinyl ethers, formed from the conjugate addition of o-iodophenols to activated alkynes, provides a regioselective route to 2-substituted-3-functionalized benzofurans.[13] Tandem Heck alkynylation/cyclization reactions, catalyzed by well-defined palladium N-heterocyclic carbene complexes, offer a step-efficient, copper-free approach to biologically relevant benzofurans.[15]
C-H Activation and Functionalization
Direct C-H bond activation and functionalization represent a frontier in organic synthesis, offering a more atom- and step-economical approach to benzofuran construction.[16] Palladium-catalyzed C-H activation of phenols and subsequent coupling with alkynes or other partners has been a particularly fruitful strategy.[17] For instance, the reaction of phenylacetic acids can lead to chiral benzofuranones via an enantioselective C-H activation/C-O bond formation pathway.[18] Furthermore, sequential C-H functionalization reactions, combining rhodium and palladium catalysis, have enabled the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.[19]
Emerging Methodologies: Photocatalysis, Flow Chemistry, and Microwave Assistance
Recent innovations have focused on leveraging alternative energy sources and reaction technologies to further enhance the efficiency and sustainability of benzofuran synthesis.
Visible-light-mediated photocatalysis has enabled the development of novel, metal-free pathways to benzofurans.[11] These reactions often proceed through radical-mediated pathways under mild conditions.[11]
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for several classical and modern benzofuran syntheses, including the Perkin rearrangement and Sonogashira coupling.[6][20][21][22]
While not extensively covered in the initial search, flow chemistry presents a promising avenue for the continuous and scalable synthesis of benzofurans, offering precise control over reaction parameters and improved safety profiles.
Quantitative Comparison of Synthetic Methodologies
To facilitate a direct comparison, the following tables summarize key quantitative data for selected classical and modern benzofuran synthesis methodologies.
Table 1: Comparison of Classical Benzofuran Syntheses
| Methodology | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Perkin Rearrangement | 3-Bromocoumarins | NaOH, Ethanol, Reflux | ~3 hours | Quantitative |
| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins | NaOH, Ethanol, 300W, 79°C | 5 minutes | 99%[6] |
| Intramolecular Wittig Reaction | N-acyl imines, Pivaloyl chloride | Bu3P, Et3N, CH2Cl2, rt | 30 minutes | 77%[9] |
Table 2: Comparison of Modern Benzofuran Syntheses
| Methodology | Starting Materials | Catalyst & Conditions | Reaction Time | Yield (%) |
| Microwave-Assisted Sonogashira Coupling | 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd(PPh3)2Cl2, CuI, Et3N, Microwave | 15-30 minutes | 60-92%[10] |
| Intramolecular Heck Coupling | o-Iodoaryl vinyl ethers | Pd(OAc)2, PPh3, K2CO3, DMF, 100°C | 12 hours | 75-90%[13] |
| One-Pot Tandem Heck Alkynylation/Cyclization | o-Iodophenols, Terminal Alkynes | Pd-NHC complex, Cs2CO3, DMA, 120°C | 12 hours | 70-95%[15] |
| Pd-Catalyzed C-H Functionalization | Benzoquinone, Phenylacetylene | Pd(OAc)2, 100°C | Not Specified | 50%[17] |
| Visible-Light-Mediated Cyclization | 1,6-Enynes, Bromomalonates | Visible light, NMP | Not Specified | High Yields[11] |
Detailed Experimental Protocols
To provide practical guidance, this section details the experimental protocols for two key synthetic methodologies: the Microwave-Assisted Perkin Rearrangement and a Microwave-Assisted One-Pot Three-Component Sonogashira Reaction.
Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis[6]
-
Materials: 3-Bromocoumarin (1.0 mmol), Sodium Hydroxide (2.0 mmol), Ethanol (5 mL).
-
Procedure:
-
In a microwave reactor vessel, combine the 3-bromocoumarin and sodium hydroxide in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79°C.
-
After cooling, acidify the reaction mixture with 2M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the benzofuran-2-carboxylic acid.
-
Microwave-Assisted One-Pot Three-Component Sonogashira Reaction for 2,3-Disubstituted Benzofuran Synthesis[10]
-
Materials: 2-Iodophenol (1.0 mmol), Terminal Alkyne (1.1 mmol), Aryl Iodide (1.2 mmol), Pd(PPh3)2Cl2 (0.05 mmol), CuI (0.1 mmol), Triethylamine (2.0 mmol), DMF (5 mL).
-
Procedure:
-
To a microwave reactor vessel, add the 2-iodophenol, terminal alkyne, aryl iodide, Pd(PPh3)2Cl2, CuI, and triethylamine in DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 100W, 120°C) for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 2,3-disubstituted benzofuran.
-
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in benzofuran synthesis.
Caption: Comparison of classical and modern approaches to benzofuran synthesis.
Caption: Experimental workflow for a microwave-assisted Sonogashira reaction.
Caption: Simplified catalytic cycle for an intramolecular Heck reaction.
Conclusion and Future Outlook
The synthesis of benzofurans has evolved significantly from its classical roots. Modern transition-metal-catalyzed methods, particularly those involving palladium, have become the workhorses for the efficient and versatile construction of a wide range of benzofuran derivatives. The adoption of enabling technologies such as microwave irradiation has further accelerated these processes, making them highly attractive for applications in drug discovery and development where rapid library synthesis is crucial.
Future trends in benzofuran synthesis will likely focus on the development of even more sustainable and efficient methodologies. This includes the expanded use of earth-abundant metal catalysts, further exploration of photocatalysis and electrochemistry, and the integration of flow chemistry for large-scale production. The continued innovation in C-H functionalization will undoubtedly lead to novel and previously inaccessible benzofuran structures, further enriching the chemical space for biological screening and materials science. This guide serves as a foundational resource for researchers to navigate the diverse landscape of benzofuran synthesis and select the most appropriate methodology for their specific research goals.
References
- 1. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Construction of 2-substituted-3-functionalized benzofurans via intramolecular heck coupling: Application to enantioselective total synthesis of daphnodorin B - Lookchem [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 19. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 2-(benzofuran-2-yl)acetate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of Methyl 2-(benzofuran-2-yl)acetate, ensuring compliance with general safety standards.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not identified in the available resources. The following guidance is based on the safety data sheets of structurally similar compounds, including benzofuran derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Handling for Disposal
Prior to handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. The area designated for waste accumulation should be well-ventilated.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the waste.
-
Leave the chemical in its original container if possible.
-
Ensure the container is tightly closed to prevent spills or vapor release.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials, heat, sparks, and open flames.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
All disposal activities must be conducted in accordance with national and local regulations.
-
Uncleaned containers should be treated as the product itself and disposed of in the same manner.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Collect the absorbed material or swept solid into a suitable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Methyl 2-(benzofuran-2-yl)acetate
Essential Safety and Handling Guide for Methyl 2-(benzofuran-2-yl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. A similar compound, Methyl 2,3-Dihydrobenzofuran-3-acetate, is also known to cause skin, eye, and respiratory irritation[2]. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn to prevent eye contact which can cause serious irritation.[2][3][4] If there is a splash hazard, a face shield should be worn in addition to goggles.[4][5] |
| Skin Protection | Nitrile gloves | Nitrile gloves are recommended for protection against a broad range of chemicals.[5][6] Always inspect gloves for tears or punctures before use.[6] |
| Chemical-resistant lab coat | A lab coat should be worn to protect against skin contact and contamination of personal clothing.[6][7][8] | |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling should be performed in a well-ventilated area to avoid inhaling vapors, which may cause respiratory irritation.[1][2] If dusts or aerosols are generated, respiratory protection is required.[9] |
Procedural Guidance: Handling and Disposal
This section details the step-by-step protocols for the safe handling and disposal of this compound and associated waste.
Experimental Protocol: Safe Handling
-
Preparation and Inspection: Before handling the compound, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of damage. Ensure an eyewash station and safety shower are readily accessible.[3]
-
Engineering Controls: All handling of this compound should be conducted in a properly functioning chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[2][10]
-
Donning PPE:
-
Wear a lab coat, ensuring it is fully buttoned.[5]
-
Put on chemical safety goggles.
-
Wear nitrile gloves, ensuring they cover the cuffs of the lab coat.
-
-
Handling the Compound:
-
Decontamination:
Operational Plan: Spill and Exposure Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[8] Remove contact lenses if present and easy to do so.[2] If eye irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
Spill: In case of a spill, prevent it from entering drains or waterways.[2][9] Absorb the spill with an inert material (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[2][3]
Disposal Plan
-
Chemical Waste: Dispose of this compound waste in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.[9] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[9]
Workflow Visualization
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Methyl2-(benzofuran-2-yl)acetate , 39581-61-8 - CookeChem [cookechem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. premiumchemseu.com [premiumchemseu.com]
- 8. ethz.ch [ethz.ch]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pozescaf.com [pozescaf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
